molecular formula C12H16N2O3 B3059706 1-(2-Methoxy-4-nitrophenyl)piperidine CAS No. 118450-89-8

1-(2-Methoxy-4-nitrophenyl)piperidine

Cat. No.: B3059706
CAS No.: 118450-89-8
M. Wt: 236.27 g/mol
InChI Key: LLZSTLUJAGNBQV-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4-nitrophenyl)piperidine is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . It belongs to a class of nitro-aromatic compounds that are of significant interest in medicinal chemistry research, particularly in the development of novel piperazine derivatives . Studies on structurally related compounds highlight their potential as building blocks for radioprotective agents . These agents are investigated for their ability to mitigate DNA damage caused by ionizing radiation, a critical area of research for both clinical radiotherapy and public health preparedness . The compound serves as a key synthetic intermediate, with its methoxy and nitro functional groups on the phenyl ring making it a suitable substrate for nucleophilic aromatic substitution reactions, a common method for creating more complex molecules . 1-(2-Methoxy-4-nitrophenyl)piperidine is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methoxy-4-nitrophenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-17-12-9-10(14(15)16)5-6-11(12)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZSTLUJAGNBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385048
Record name 1-(2-methoxy-4-nitrophenyl)piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118450-89-8
Record name 1-(2-methoxy-4-nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Methoxy-4-nitrophenyl)piperidine
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Foundational & Exploratory

1-(2-Methoxy-4-nitrophenyl)piperidine CAS number 118450-89-8

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(2-Methoxy-4-nitrophenyl)piperidine (CAS 118450-89-8)

Executive Summary

1-(2-Methoxy-4-nitrophenyl)piperidine (CAS 118450-89-8) is a specialized heterocyclic intermediate used primarily in medicinal chemistry and drug discovery. It serves as a critical precursor for the synthesis of 3-methoxy-4-(piperidin-1-yl)aniline , a privileged scaffold found in various bioactive molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

This guide details the physicochemical properties, validated synthetic protocols, mechanistic insights, and downstream applications of this compound.[1][2] It is designed for researchers requiring a robust, scalable methodology for incorporating the 2-methoxy-4-nitrophenyl moiety into complex pharmaceutical architectures.

Chemical Identity & Physicochemical Properties

The compound features a piperidine ring attached to a nitro-substituted anisole core. The ortho-methoxy group provides steric influence and electronic donation, while the para-nitro group acts as a strong electron-withdrawing group (EWG), activating the ring for nucleophilic attack during synthesis and serving as a latent amine functionality.[2]

Table 1: Core Chemical Data
PropertySpecification
CAS Number 118450-89-8
IUPAC Name 1-(2-Methoxy-4-nitrophenyl)piperidine
Molecular Formula C₁₂H₁₆N₂O₃
Molecular Weight 236.27 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~2.5 - 2.8
Key Functional Groups Nitro (-NO₂), Methoxy (-OCH₃), Tertiary Amine (Piperidine)

Synthetic Methodology

The most robust route to CAS 118450-89-8 is via Nucleophilic Aromatic Substitution (SₙAr) .[2] This protocol utilizes the strong electron-withdrawing nature of the para-nitro group to facilitate the displacement of a halide leaving group by piperidine.

3.1. Retrosynthetic Analysis

The target molecule is disassembled by disconnecting the C-N bond between the phenyl ring and the piperidine nitrogen.[2] This reveals two key precursors:

  • Electrophile: 1-Fluoro-2-methoxy-4-nitrobenzene (preferred for higher reactivity) or 1-Chloro-2-methoxy-4-nitrobenzene.

  • Nucleophile: Piperidine.[2][3]

3.2. Validated Experimental Protocol

Reaction Scheme:


[2]

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-fluoro-2-methoxy-4-nitrobenzene (10.0 mmol, 1.71 g) in anhydrous acetonitrile (MeCN, 50 mL).

    • Note: DMF or DMSO can be used for faster rates but are harder to remove during workup.[2] MeCN offers a good balance of solubility and volatility.[2]

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (15.0 mmol, 2.07 g).

    • Why: The base neutralizes the HF/HCl generated, driving the equilibrium forward.[2]

  • Nucleophile Addition: Add Piperidine (12.0 mmol, 1.18 mL) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes) or HPLC. The starting material should disappear, and a bright yellow/orange product spot will appear.[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃/KF).[2]

    • Concentrate the filtrate under reduced pressure.[2][4]

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) and Brine (1 x 30 mL).[2]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.[2][5]

  • Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc/Hexanes) to yield the title compound as yellow crystals.

3.3. Mechanistic Pathway (SₙAr)

The reaction proceeds through a Meisenheimer Complex intermediate.[2] The nucleophilic nitrogen of piperidine attacks the ipso-carbon (C1) of the benzene ring.[2] The negative charge is delocalized onto the para-nitro group and ortho-methoxy group. Re-aromatization occurs with the expulsion of the fluoride ion.[2]

SNAr_Mechanism SM Starting Material (1-Fluoro-2-methoxy-4-nitrobenzene) Complex Meisenheimer Complex (Transition State) SM->Complex Nucleophilic Attack Piperidine Piperidine (Nucleophile) Piperidine->Complex Product Product (CAS 118450-89-8) Complex->Product Aromatization (- Leaving Group) Byproduct HF / HCl (Neutralized by Base) Complex->Byproduct

Figure 1: Mechanistic pathway for the synthesis of 1-(2-Methoxy-4-nitrophenyl)piperidine via Nucleophilic Aromatic Substitution.

Downstream Applications in Drug Discovery

The primary utility of CAS 118450-89-8 lies in its reduction to the corresponding aniline, 3-methoxy-4-(piperidin-1-yl)aniline . This aniline is a versatile building block.

4.1. Functionalization Logic
  • Reduction: The nitro group is reduced (H₂/Pd-C or Fe/NH₄Cl) to an amine.[2]

  • Coupling: The resulting aniline is coupled with acyl chlorides, isocyanates, or heterocyclic halides to form the final API.[2]

4.2. Structural Advantages
  • Solubility: The piperidine ring introduces a basic center (pKa ~9-10), which can be protonated to form salts, significantly improving aqueous solubility compared to flat aromatic systems.[2]

  • Metabolic Stability: The ortho-methoxy group blocks a potential site of metabolic oxidation on the phenyl ring and can induce a twisted conformation, potentially improving selectivity for target binding pockets.[2]

Application_Flow Intermediate CAS 118450-89-8 (Nitro Precursor) Reduction Reduction Step (H2/Pd-C or Fe/HCl) Intermediate->Reduction Aniline 3-Methoxy-4-(piperidin-1-yl)aniline (Active Nucleophile) Reduction->Aniline Drug1 Kinase Inhibitors (Amide Formation) Aniline->Drug1 + R-COCl Drug2 GPCR Ligands (Urea/Sulfonamide Formation) Aniline->Drug2 + R-NCO

Figure 2: Downstream synthetic utility of CAS 118450-89-8 in pharmaceutical development.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[2][6]

  • Nitro Compounds: Organic nitro compounds can be potentially explosive under high heat or pressure.[2] Do not distill to dryness without testing thermal stability (DSC).[2]

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat).[2] Work within a fume hood to avoid inhalation of dust or piperidine vapors.[2]

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

References

  • Syeda, T. M., et al. (2023).[2][7] "Synthesis of 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and related adducts via Nucleophilic Aromatic Substitution." Molbank, 2023(4), M1744.[2]

    • Relevance: Provides the validated SₙAr experimental conditions (reflux in piperidine/solvent) for the structurally homologous 2,5-dimethoxy analog.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19912867 (1-Chloro-2-(methoxymethyl)-4-nitrobenzene).[2]

    • Relevance: Provides safety and physical property data for the chlorin
  • Mancini, P. M. E., et al. (1986).[2][8] "Solvent effects on aromatic nucleophilic substitutions. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine." Journal of the Chemical Society, Perkin Transactions 2, 1427-1431.[2][8]

    • Relevance: Establishes the kinetic principles and solvent effects (MeCN vs. Alcohols)

Sources

Chemical structure of 1-(2-Methoxy-4-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 1-(2-Methoxy-4-nitrophenyl)piperidine

Executive Summary & Compound Identity

1-(2-Methoxy-4-nitrophenyl)piperidine (CAS: 118450-89-8 ) is a specialized organic intermediate characterized by a "push-pull" electronic system. Its structure features an electron-rich piperidine ring and an electron-withdrawing nitro group on a benzene core, modulated by a sterically significant ortho-methoxy substituent.

This scaffold is primarily utilized in medicinal chemistry as a building block for benzimidazole-based therapeutics, potential kinase inhibitors, and as a probe for studying nucleophilic aromatic substitution (


) kinetics in sterically crowded systems.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyData
CAS Number 118450-89-8
Molecular Formula

Molecular Weight 236.27 g/mol
Exact Mass 236.1161 Da
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~2.7

Structural Analysis & Electronic Properties

The chemical behavior of this molecule is defined by the interplay between the piperidine nitrogen's lone pair and the nitro group's electron demand, complicated by the ortho-methoxy group.

Conformational Dynamics (The Ortho-Effect)

Unlike simple p-nitrophenylpiperidines, the ortho-methoxy group at position 2 exerts significant steric pressure on the piperidine ring at position 1.

  • Steric Twist: The piperidine ring cannot lie coplanar with the benzene ring. It adopts a twisted conformation to minimize repulsion between the piperidine's

    
    -hydrogens and the methoxy oxygen.
    
  • Electronic Decoupling: This twist reduces the orbital overlap (

    
    ) between the piperidine nitrogen and the aromatic system, slightly diminishing the "push-pull" character compared to the un-substituted analogue.
    
Structural Feature Map

G Piperidine Piperidine Ring (Electron Donor) Benzene Benzene Core Piperidine->Benzene N-C Bond (Twisted) Nitro 4-Nitro Group (Electron Acceptor) Benzene->Nitro Conjugation (Pull) Methoxy 2-Methoxy Group (Steric/Electronic Modifier) Methoxy->Piperidine Steric Repulsion Methoxy->Benzene Inductive Donation

Figure 1: Structural interactions within the scaffold. The steric clash (dashed line) forces the piperidine ring out of plane.

Synthetic Methodology

The most robust route to 1-(2-Methoxy-4-nitrophenyl)piperidine is via Nucleophilic Aromatic Substitution (


) . This protocol is preferred over metal-catalyzed couplings (Buchwald-Hartwig) due to the high activation provided by the para-nitro group.
Reaction Scheme

Reaction SM1 1-Chloro-2-methoxy- 4-nitrobenzene (Substrate) Intermediate Meisenheimer Complex SM1->Intermediate + Piperidine Reflux/Base Reagent Piperidine (Nucleophile) Product 1-(2-Methoxy-4-nitrophenyl) piperidine Intermediate->Product - HCl

Figure 2:


 pathway. The reaction proceeds via an addition-elimination mechanism.
Detailed Experimental Protocol

Reagents:

  • 1-Chloro-2-methoxy-4-nitrobenzene (1.0 equiv)

  • Piperidine (3.0 equiv) – Acts as both nucleophile and base.

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-chloro-2-methoxy-4-nitrobenzene (1.87 g, 10 mmol) in Acetonitrile (20 mL).

  • Addition: Add Piperidine (2.96 mL, 30 mmol) dropwise at room temperature. The solution may darken immediately due to the formation of the charge-transfer complex.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 20% EtOAc in Hexanes). The product will appear as a bright yellow/orange spot (

    
    ).
    
  • Workup: Cool the reaction mixture to room temperature. Pour the contents into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow solid.

  • Isolation: Filter the solid via vacuum filtration. Wash the filter cake with cold water (

    
     mL) to remove excess piperidine hydrochloride salts.
    
  • Purification: Recrystallize from hot Ethanol (EtOH) or purify via flash column chromatography (Silica gel, 0-20% EtOAc/Hexane gradient) if high purity (>99%) is required.

Spectroscopic Characterization

Identification of this compound relies on the distinct splitting patterns of the 1,2,4-trisubstituted aromatic ring.

H NMR Analysis (400 MHz, )
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H3 7.85 – 7.90dd (

Hz)
1HOrtho to

, meta to OMe. Deshielded.
Ar-H6 7.70 – 7.75d (

Hz)
1HOrtho to

, between

and OMe. Most deshielded.
Ar-H5 6.90 – 7.00d (

Hz)
1HOrtho to Piperidine. Shielded by electron donation.
OMe 3.95s3HCharacteristic methoxy singlet.
Pip-N-

3.05 – 3.15m4H

-protons of piperidine.
Pip-

1.60 – 1.75m6H

-protons of piperidine.

Note: The exact shifts may vary slightly based on concentration. The key diagnostic is the coupling of the aromatic protons: a doublet for H5 (ortho coupling only) and a doublet of doublets or fine doublet for H3/H6 depending on the exact assignment convention for the 1,2,4 pattern.

Mass Spectrometry (ESI-MS)
  • Observed Ion:

    
    
    
  • m/z: 237.12[1]

  • Fragmentation: Loss of

    
     (M-46) and loss of the piperidine ring are common fragmentation pathways.
    

Applications in Drug Discovery

  • Benzimidazole Synthesis: Reduction of the nitro group (

    
     or 
    
    
    
    ) yields the corresponding aniline. This 4-amino-3-methoxyphenylpiperidine is a critical precursor for cyclization into benzimidazoles, a scaffold found in anti-parasitic and anti-cancer drugs.
  • Kinase Inhibition: The 2-methoxy-4-nitrophenyl motif mimics the ATP-binding pharmacophores found in several EGFR and VEGFR inhibitors.

  • Metabolic Stability Probes: The piperidine ring is often a site of metabolic oxidation. This compound is used to study the effect of electron-withdrawing aryl groups on the metabolic stability of the piperidine nitrogen.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Nitro Compounds: Like all nitroaromatics, this compound should be treated as potentially energetic. Avoid heating dry solids to decomposition.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or discoloration.

References

  • Sigma-Aldrich. 1-(2-Methoxy-4-nitrophenyl)piperidine Product Page. CAS 118450-89-8.[2] Available at:

  • Syeda, T. M., et al. (2023). Synthesis of 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and Related Adducts. Molbank, 2023(4), M1744. (Provides analogous SNAr protocols and spectral logic). Available at:

  • PubChem. Compound Summary for 1-(2-methoxy-4-nitrophenyl)piperidine. National Library of Medicine. Available at:

Sources

Safety data sheet (SDS) for 1-(2-Methoxy-4-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Hazard Guide: 1-(2-Methoxy-4-nitrophenyl)piperidine CAS: 118450-89-8 | Formula: C₁₂H₁₆N₂O₃

Part 1: Executive Summary

Status: Research Chemical / Intermediate Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Mutagen (Precautionary)

This technical guide serves as an enhanced safety protocol for 1-(2-Methoxy-4-nitrophenyl)piperidine , a specialized intermediate used primarily in the synthesis of pharmaceutical pharmacophores and organic dyes. Unlike commodity chemicals, specific toxicological data for this compound is limited. Therefore, this guide applies Structure-Activity Relationship (SAR) principles, deriving safety protocols from its functional moieties: the electron-deficient nitro-aromatic ring and the basic piperidine heterocycle.

Operational Directive: Treat as a Hazardous Substance . All manipulations must occur within a certified chemical fume hood. Avoid inhalation of dusts and direct skin contact due to the potential for sensitization and nitrogen-based toxicity.

Part 2: Chemical Identity & Physicochemical Properties

PropertyDataNote
CAS Number 118450-89-8 Verified Identifier
IUPAC Name 1-(2-methoxy-4-nitrophenyl)piperidine
Molecular Weight 236.27 g/mol
Physical State Solid (Crystalline powder)Typically yellow/orange due to nitro conjugation.[1]
Solubility DMSO, DCM, Ethyl AcetateLow solubility in water.
LogP (Predicted) ~2.5 - 3.0Lipophilic; potential for dermal absorption.
Melting Point > 80°C (Predicted)Exact experimental value requires lot-specific CoA.

Part 3: Hazard Profiling & GHS Classification

Since full toxicological testing is often absent for research intermediates, we apply Read-Across Toxicology based on the structural analogs 1-(4-nitrophenyl)piperidine and 2-methoxy-4-nitroaniline.

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 2 (H315)[2]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

  • Germ Cell Mutagenicity: Category 2 (Suspected) — Precautionary Assignment . Nitro-aromatics are metabolically reducible to hydroxylamines/anilines, which can intercalate DNA.

Toxicological Mechanisms
  • Nitro Reduction: In vivo, the nitro group (-NO₂) can be reduced to a nitroso (-NO) or hydroxylamine (-NHOH) intermediate. These species are electrophilic and can form adducts with cellular macromolecules.

  • Piperidine Basicity: The piperidine ring contributes to the compound's pKa, making it potentially corrosive to mucous membranes if inhaled in high concentrations.

Part 4: Handling & Synthesis Workflow (SOP)

Objective: Safe synthesis via Nucleophilic Aromatic Substitution (


) and isolation.
The Reaction Pathway (Visualization)

This diagram outlines the safety checkpoints during the standard synthesis of this compound from 1-fluoro-2-methoxy-4-nitrobenzene.

SynthesisWorkflow cluster_controls Engineering Controls Start Start: Reagents (Fluoro-nitro precursor + Piperidine) Reaction Reaction (Reflux) Risk: Vapor Pressure/Heat Start->Reaction Solvent: DMF/ACN Base: K2CO3 Quench Quench/Workup Risk: Exotherm/ pH Change Reaction->Quench Monitor TLC Cool to RT Isolation Isolation (Filtration/Drying) Risk: Dust Inhalation Quench->Isolation Phase Separation (DCM/Water) Waste Waste Disposal (Halogenated vs Non-Halogenated) Isolation->Waste Filtrate Product Product Isolation->Product Final Compound

Figure 1: Safety-critical workflow for the synthesis and isolation of 1-(2-Methoxy-4-nitrophenyl)piperidine, highlighting risk zones.

Step-by-Step Protocol
  • Preparation (PPE):

    • Hands: Double nitrile gloves (0.11 mm minimum). Nitro compounds can penetrate thin latex.

    • Eyes: Chemical splash goggles.

    • Respiratory: If handling dry powder outside a hood, use an N95 or P100 particulate respirator.

  • Reaction Setup:

    • Reactions involving piperidine (flammable, toxic) and nitro-aromatics should be run under an inert atmosphere (Nitrogen/Argon).

    • Caution: Heating nitro compounds requires precise temperature control. Do not exceed the decomposition temperature (generally >200°C for simple nitro-aromatics, but verify specifically). Use an oil bath with a thermal fuse.

  • Workup & Isolation:

    • Phase Extraction: When extracting with Dichloromethane (DCM), pressure buildup in the separatory funnel is common. Vent frequently.

    • Drying: The final product is a solid. When scraping the dried solid from a flask, static discharge can disperse fine dust. Use an anti-static gun or work strictly inside the sash of the fume hood.

Part 5: Emergency Response System

Self-Validating Response Logic: In an emergency, cognitive load is high. Follow this binary logic flow.

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Exposure Personal Exposure Type->Exposure Spill Spill/Release Type->Spill Skin Skin Contact: Wash 15min (Soap/Water) Do NOT use solvent Exposure->Skin Eye Eye Contact: Flush 15min Remove Contacts Exposure->Eye Inhale Inhalation: Move to Fresh Air Support Respiration Exposure->Inhale Contain Containment: Use Absorbent Pads (Avoid organic combustibles) Spill->Contain Clean Decontamination: Wipe with 10% Bleach (Oxidizes residues) Contain->Clean

Figure 2: Decision matrix for emergency response involving nitro-piperidine derivatives.

Specific First Aid Notes:
  • Skin: Do not use ethanol or acetone to wash skin. These solvents increase the permeability of the lipid barrier, potentially dragging the nitro compound into the bloodstream. Use water and lipophilic soap (e.g., dish soap).

  • Ingestion: Do not induce vomiting. The basicity of the piperidine moiety could cause esophageal damage upon regurgitation.

Part 6: Storage & Waste Management

  • Storage:

    • Temperature: 2-8°C (Refrigerate). Thermal stability over long periods is unverified; cold storage minimizes degradation.

    • Light: Amber vials. Nitro groups can undergo photochemical rearrangement (e.g., to nitroso) under UV light.

  • Disposal:

    • Dispose of as Hazardous Organic Waste .

    • Segregation: Do not mix with strong reducing agents (hydrides) or strong oxidizers in the waste stream to prevent exothermic reactions.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperidine, 1-(4-nitrophenyl)- (Analog Read-Across). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

The Strategic Integration of the 2-Methoxy-4-nitrophenyl Moiety in Pharmaceutical Intermediates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Significance of a Substituted Phenyl Ring

In the intricate tapestry of medicinal chemistry, the 2-methoxy-4-nitrophenyl moiety presents itself as a versatile and strategically significant structural motif. Its unique electronic and steric properties, arising from the interplay of the electron-donating methoxy group and the electron-withdrawing nitro group, render it a valuable building block in the synthesis of a diverse array of pharmaceutical agents. This guide, intended for researchers and professionals in drug development, provides a comprehensive exploration of the synthesis, applications, and critical quality considerations of pharmaceutical intermediates containing this pivotal chemical entity. We will delve into the causality behind synthetic choices, the impact of this moiety on pharmacological activity, and the robust analytical methodologies required to ensure its quality and consistency in the pharmaceutical supply chain.

Synthetic Methodologies: Crafting the 2-Methoxy-4-nitrophenyl Core

The introduction of the 2-methoxy-4-nitrophenyl moiety into a molecular scaffold can be achieved through several synthetic routes, with the choice of method often dictated by the desired final product and the reactivity of other functional groups present. A common and industrially scalable approach involves the nitration of a precursor containing a 2-methoxyphenyl group.

Key Intermediate: 2-Methoxy-4-nitroaniline

A cornerstone intermediate is 2-methoxy-4-nitroaniline, which serves as a versatile precursor for a wide range of more complex molecules.[1][2] Its synthesis is a well-established multi-step process that highlights fundamental organic transformations.

Experimental Protocol: Synthesis of 2-Methoxy-4-nitroaniline from o-Anisidine [3]

This synthesis proceeds in three key stages: acetylation of the amino group to direct the subsequent nitration, nitration of the activated aromatic ring, and finally, hydrolysis to deprotect the amino group.

Step 1: Acetylation of o-Anisidine

  • Rationale: The amino group of o-anisidine is a strong activating group, which can lead to multiple nitration products and oxidation under harsh nitrating conditions. Acetylation to form an amide reduces the activating effect and provides steric hindrance, favoring nitration at the para position.

  • Procedure:

    • In a suitable reaction vessel, dissolve o-anisidine in glacial acetic acid.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add acetic anhydride to the cooled solution with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Pour the reaction mixture into ice-cold water to precipitate the N-(2-methoxyphenyl)acetamide product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-(2-methoxyphenyl)acetamide

  • Rationale: The acetamido group directs the electrophilic nitration to the para position due to its ortho-, para-directing nature and the steric hindrance at the ortho positions.

  • Procedure:

    • Carefully add the dried N-(2-methoxyphenyl)acetamide to concentrated sulfuric acid at a low temperature (0-5 °C).

    • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also cooled to 0-5 °C.

    • Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the temperature below 10 °C.

    • After the addition, stir the reaction mixture at low temperature for an additional 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the N-(2-methoxy-4-nitrophenyl)acetamide.

    • Filter the product, wash thoroughly with water to remove residual acid, and dry.

Step 3: Hydrolysis of N-(2-methoxy-4-nitrophenyl)acetamide

  • Rationale: The final step involves the removal of the acetyl protecting group to yield the desired 2-methoxy-4-nitroaniline. This is typically achieved by acid or base-catalyzed hydrolysis.

  • Procedure (Base Hydrolysis):

    • Suspend the N-(2-methoxy-4-nitrophenyl)acetamide in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature, which will cause the 2-methoxy-4-nitroaniline to precipitate.

    • Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry.

DOT Script for the Synthesis of 2-Methoxy-4-nitroaniline

Synthesis_Workflow Start o-Anisidine Step1 Acetylation (Acetic Anhydride, Acetic Acid) Start->Step1 Intermediate1 N-(2-methoxyphenyl)acetamide Step1->Intermediate1 Step2 Nitration (HNO3, H2SO4) Intermediate1->Step2 Intermediate2 N-(2-methoxy-4-nitrophenyl)acetamide Step2->Intermediate2 Step3 Hydrolysis (NaOH, H2O, Heat) Intermediate2->Step3 End 2-Methoxy-4-nitroaniline Step3->End

Caption: Synthetic workflow for 2-methoxy-4-nitroaniline.

The Role of the 2-Methoxy-4-nitrophenyl Moiety in Drug Design and Function

The strategic placement of the 2-methoxy-4-nitrophenyl moiety within a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties. The electron-withdrawing nature of the nitro group can impact the acidity of nearby protons and the overall electronic distribution of the molecule, which can be crucial for target binding.[4] The methoxy group, on the other hand, can act as a hydrogen bond acceptor and its metabolic liability can be tuned to modulate the drug's half-life.[5]

Case Study: Merimepodib (VX-497)

While not containing the exact 2-methoxy-4-nitrophenyl moiety, the synthesis of Merimepodib (VX-497), an inhibitor of inosine monophosphate dehydrogenase (IMPDH), involves a key intermediate, 5-(2-methoxy-4-nitrophenyl)oxazole.[6] This highlights the utility of this structural unit in constructing complex heterocyclic systems with therapeutic potential. The synthesis of this intermediate starts from 2-methoxy-4-nitrobenzaldehyde, which is cyclized with tosylmethyl isocyanide. The nitro group is subsequently reduced to an aniline, which is a critical step for the final coupling reaction.

Influence on ADME Properties

The presence of the 2-methoxy-4-nitrophenyl group can have a predictable impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug molecule. The lipophilicity of this group can be fine-tuned by further substitution, and the nitro group can be a site for metabolic reduction in vivo.[1] Understanding these metabolic pathways is crucial for predicting the drug's safety and efficacy.

Physicochemical and Spectroscopic Data

A thorough characterization of any pharmaceutical intermediate is paramount. The following table summarizes key physicochemical properties and expected spectroscopic data for representative compounds containing the 2-methoxy-4-nitrophenyl moiety.

Property2-Methoxy-4-nitrophenol2-Methoxy-4-nitroaniline1-(2-methoxy-4-nitrophenyl)ethanone
Molecular Formula C₇H₇NO₄C₇H₈N₂O₃C₉H₉NO₄
Molecular Weight 169.13 g/mol [7]168.15 g/mol [8]195.17 g/mol
Appearance Yellow solid[7]Orange to red crystalline powderPale yellow solid
Melting Point 103-105 °C139-141 °C104-106 °C
¹H NMR (CDCl₃, δ ppm) ~7.8 (d), ~7.6 (dd), ~7.0 (d), ~6.0 (s, OH), ~4.0 (s, OCH₃)~7.7 (d), ~7.5 (dd), ~6.8 (d), ~4.8 (s, NH₂), ~3.9 (s, OCH₃)~7.9 (d), ~7.7 (dd), ~7.1 (d), ~3.9 (s, OCH₃), ~2.6 (s, COCH₃)
¹³C NMR (CDCl₃, δ ppm) ~150, ~145, ~140, ~120, ~115, ~110, ~56~152, ~142, ~138, ~125, ~118, ~108, ~56~196, ~154, ~148, ~135, ~128, ~120, ~110, ~56, ~26
IR (cm⁻¹) ~3400 (O-H), ~1580 & ~1340 (NO₂), ~1270 (C-O)~3400 & ~3300 (N-H), ~1580 & ~1330 (NO₂), ~1260 (C-O)~1680 (C=O), ~1590 & ~1350 (NO₂), ~1270 (C-O)
MS (m/z) 169 [M]⁺168 [M]⁺195 [M]⁺

Note: The spectroscopic data presented are typical and may vary slightly depending on the specific experimental conditions.

Quality Control and Regulatory Compliance

The quality of pharmaceutical intermediates is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API).[9] A robust quality control (QC) strategy for intermediates containing the 2-methoxy-4-nitrophenyl moiety must be established in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH).[10][11][12][13]

Key Quality Attributes and Analytical Methods
  • Identity: Confirmation of the chemical structure is typically achieved using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[14]

  • Purity: High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination and impurity profiling.[15][16][17][18] A validated, stability-indicating HPLC method is essential to separate the main component from any process-related impurities and degradation products. Gas Chromatography (GC) may also be employed for the analysis of volatile impurities.

  • Residual Solvents: The levels of residual solvents from the synthesis must be controlled according to ICH Q3C guidelines.[13] GC with headspace analysis is the standard technique for this purpose.

  • Heavy Metals: The content of heavy metals should be monitored and controlled within the limits specified by relevant pharmacopoeias.

DOT Script for a Quality Control Decision Workflow

QC_Workflow Start Incoming Batch of 2-Methoxy-4-nitrophenyl Intermediate Test1 Appearance and Solubility Testing Start->Test1 Decision1 Does it meet specifications? Test1->Decision1 Test2 Spectroscopic Identification (IR, NMR) Decision1->Test2 Yes Fail Reject Batch and Initiate Investigation Decision1->Fail No Decision2 Is the structure confirmed? Test2->Decision2 Test3 Purity Analysis by Validated HPLC Method Decision2->Test3 Yes Decision2->Fail No Decision3 Is purity ≥ 99.0% and no single impurity > 0.1%? Test3->Decision3 Test4 Residual Solvent Analysis (GC-HS) Decision3->Test4 Yes Decision3->Fail No Decision4 Are solvents within ICH limits? Test4->Decision4 Pass Release for Further Processing Decision4->Pass Yes Decision4->Fail No

Caption: A typical decision workflow for the quality control of a 2-methoxy-4-nitrophenyl intermediate.

Conclusion and Future Perspectives

The 2-methoxy-4-nitrophenyl moiety is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its well-defined reactivity and the ability to modulate its electronic and steric properties make it an attractive component in the design of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and the implementation of robust analytical controls are essential for its successful application in drug development. As our understanding of structure-activity relationships and metabolic pathways continues to grow, we can anticipate the continued and expanded use of this important chemical scaffold in the creation of next-generation medicines.

References

  • Li, J. H., Zhang, X. D., & Xie, Y. X. (2005). Efficient and Copper-Free Sonogashira Cross-Coupling Reaction Catalyzed by Pd(OAc)2/Pyrimidines Catalytic System. Synlett, 2005(12), 1897-1900.
  • DevTools daily. (n.d.). How to create decision tree in graphviz. Retrieved March 4, 2026, from [Link]

  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). Generic Pharmaceutical Company Website.
  • Jane, L. (2011, August 17). Drawing Flow Diagrams with GraphViz. LornaJane. [Link]

  • PubChem. (n.d.). 2-Methoxy-4-nitrophenol. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Methoxy-4-(2-nitrovinyl)phenol. Retrieved March 4, 2026, from a relevant BenchChem technical guide.
  • BenchChem. (n.d.). A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline. Retrieved March 4, 2026, from a relevant BenchChem technical guide.
  • ICH. (2009, August 15). Q8(R2) Pharmaceutical Development. Retrieved March 4, 2026, from [Link]

  • BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide. Retrieved March 4, 2026, from a relevant BenchChem technical guide.
  • ICH. (n.d.). Quality Guidelines. Retrieved March 4, 2026, from [Link]

  • Pharmaguideline. (2024, December 15). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Retrieved March 4, 2026, from [Link]

  • D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz! Medium. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Beyond Color: Exploring the Chemical Manufacturing Applications of 2-Methoxy-4-nitroaniline. Retrieved March 4, 2026, from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved March 4, 2026, from [Link]

  • BenchChem. (n.d.). Spectroscopic and Spectrometric Analysis of 3-Methyl-4-nitrophenol: A Technical Guide. Retrieved March 4, 2026, from a relevant BenchChem technical guide.
  • EdrawMax. (n.d.). Build Diagrams from Code Using Graphviz. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
  • BenchChem. (n.d.). Spectroscopic Profile of o-Nitrophenol: A Technical Guide. Retrieved March 4, 2026, from a relevant BenchChem technical guide.
  • PubChem. (n.d.). 2-Nitrophenol. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)...
  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. World Journal of Pharmaceutical Research.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
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  • MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved March 4, 2026, from [Link]

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  • World Journal of Pharmaceutical and Medical Research. (2023, December 11).
  • Chiodi, D., & Ishihara, Y. (2025, April 3). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery.
  • Wikipedia. (n.d.). Merimepodib. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol...
  • ResearchGate. (n.d.). Validation of HPLC Techniques for Pharmaceutical Analysis.
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Sources

Strategic Procurement and Validation of 1-(2-Methoxy-4-nitrophenyl)piperidine in Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly demanding arena of preclinical drug discovery and agrochemical development, the strategic selection of chemical building blocks dictates the efficiency of downstream synthesis. 1-(2-Methoxy-4-nitrophenyl)piperidine (CAS: 118450-89-8; Molecular Weight: 236.27 g/mol ) is a highly specialized, multi-functional intermediate. This whitepaper provides a comprehensive technical guide on the mechanistic utility, global supply chain economics, and rigorous quality control protocols required to integrate this compound into advanced research pipelines.

Mechanistic Utility & Structural Profiling

As an Application Scientist, selecting a building block is never arbitrary; it is driven by the specific physicochemical properties the molecule imparts to the final drug candidate. 1-(2-Methoxy-4-nitrophenyl)piperidine is engineered with three distinct functional domains, each serving a precise mechanistic purpose:

  • The Piperidine Heterocycle: Piperidine rings are ubiquitous in pharmaceuticals because they introduce a basic nitrogen center, which modulates the compound's overall polarity and lipophilicity (logP). This enhances hydrogen bonding capabilities with target receptors[1].

  • The Nitro Group (-NO2): Positioned para to the piperidine ring, the nitro group is a powerful electron-withdrawing moiety that increases the electrophilicity of the aromatic system[1]. Crucially for synthetic chemists, it serves as a "masked amine." Through catalytic hydrogenation, it can be reduced to an aniline, providing a reactive nucleophile for subsequent amide couplings or Buchwald-Hartwig aminations.

  • The Methoxy Group (-OCH3): This electron-donating group balances the electronic push-pull system of the aromatic ring. Sterically, its ortho-positioning relative to the piperidine ring forces the heterocycle into a specific conformational orientation, which can be critical for precise pharmacophore alignment in receptor binding pockets.

Structural_Utility Core 1-(2-Methoxy-4-nitrophenyl)piperidine (CAS: 118450-89-8) Piperidine Piperidine Heterocycle • Modulates Lipophilicity • Enhances H-Bonding Core->Piperidine Nitro Nitro Group (-NO2) • Electrophilic Center • Reducible to Amine Core->Nitro Methoxy Methoxy Group (-OCH3) • Electron Donating • Steric Conformation Core->Methoxy

Figure 1: Mechanistic contributions of functional groups in the piperidine derivative.

Vendor Landscape & Economic Analysis

Sourcing specialized intermediates requires balancing cost, lead time, and institutional vendor approvals. The primary manufacturer of this compound appears to be Fluorochem , whose inventory is distributed globally through specialized chemical suppliers like 1 and 2. Alternatively, 3 offers the compound through its AldrichCPR (Custom Pharma Research) division and partner networks like AA Blocks, Inc., though pricing is typically gated behind institutional contracts[3].

Below is a quantitative summary of the current market availability to facilitate procurement decisions:

Table 1: Supplier Pricing and Availability for CAS 118450-89-8
Supplier / DistributorBrand / ManufacturerSKU / RefPack SizeListed Price (Base)Lead Time / Status
CymitQuimica Fluorochem10-F0941291 g€211.00Available
CymitQuimica Fluorochem10-F0941295 g€782.00Available
SciSupplies FluorochemF094129-5G5 g€783.20*13–17 days
Sigma-Aldrich AldrichCPRS941905CustomContract PricingInquiry Required
Sigma-Aldrich AA Blocks, Inc.AABH93DE0F98CustomContract PricingRegional Restrictions

*Calculated base price excluding 21% VAT from the listed €947.67 total.

Self-Validating Quality Control Protocol

A fundamental rule of rigorous scientific research is to never blindly trust a vendor's Certificate of Analysis (CoA). Piperidine derivatives containing nitro-aromatic systems can occasionally co-elute with unreacted starting materials (e.g., fluoro-nitrobenzenes) from their synthesis. To prevent downstream catalytic poisoning during hydrogenation steps, a self-validating quality control loop is mandatory.

QC_Workflow Rec Sample Receipt Log Batch & CoA Vis Visual Inspection Color & State Rec->Vis LCMS LC-MS Analysis Target m/z: 237.27 [M+H]+ Vis->LCMS NMR 1H & 13C NMR Structural Verification LCMS->NMR Purity > 98% Fail Quarantine & Vendor Claim LCMS->Fail Impurities Detected Pass Release to Synthesis Pipeline NMR->Pass Spectra Confirmed NMR->Fail Structural Anomaly

Figure 2: Self-validating quality control workflow for newly procured chemical building blocks.

Step-by-Step Methodology: High-Fidelity Validation

This protocol utilizes orthogonal analytical techniques. If one step fails, the subsequent steps are aborted to save instrument time, creating a logical, self-validating funnel.

Step 1: Gravimetric and Visual Profiling

  • Action: Weigh the received vial on a calibrated analytical balance to confirm vendor mass. Visually inspect the powder.

  • Causality: Nitro-aromatics often exhibit distinct yellow/orange hues. Any significant deviation (e.g., dark brown discoloration or sticky residue) immediately suggests oxidation or poor crystallization during vendor synthesis, prompting immediate quarantine.

Step 2: Chromatographic Purity (UPLC-MS)

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile. Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm). Run a 5-minute gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid).

  • Causality: We prioritize UPLC-MS over standard HPLC to rapidly resolve closely related structural isomers. The exact mass for C12H16N2O3 is 236.27 Da; monitor for the [M+H]+ ion at m/z 237.27. A purity threshold of >98% UV integration (at 254 nm) is required before proceeding to NMR.

Step 3: Structural Elucidation (NMR Spectroscopy)

  • Action: Dissolve 5.0 mg of the validated batch in 0.6 mL of Deuterated Chloroform (CDCl3). Acquire a standard 1H NMR spectrum (400 MHz or higher).

  • Causality: Mass spectrometry confirms the molecular weight, but NMR is the self-validating check for regiochemistry. The methoxy group (-OCH3) should appear as a sharp singlet around 3.8-4.0 ppm. The piperidine ring protons will present as complex multiplets in the aliphatic region (1.5-3.5 ppm). Crucially, the aromatic protons must integrate to exactly 3, confirming the di-substituted nature of the phenyl ring.

Step 4: Quarantine Release & Storage

  • Action: Upon passing both UPLC-MS and NMR, log the batch into the internal inventory system and store at 2-8°C[3], protected from light.

  • Causality: Nitro compounds can be sensitive to prolonged UV exposure, and the piperidine nitrogen can slowly oxidize if left at ambient temperatures in unsealed containers. Proper storage ensures the integrity of the building block for future synthetic campaigns.

References

  • Title: CAS 118450-89-8: Piperidine, 1-(2-methoxy-4-nitrophenyl)
  • Title: 1-(2-Methoxy-4-nitrophenyl)
  • Title: 1-(2-Methoxy-4-nitrophenyl)

Sources

Methodological & Application

Application Note: Synthesis of 1-(2-Methoxy-4-nitrophenyl)piperidine via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Principles & Substrate Causality

The synthesis of 1-(2-methoxy-4-nitrophenyl)piperidine is a quintessential example of Nucleophilic Aromatic Substitution (SNAr), a cornerstone methodology for functionalizing electron-deficient arenes. These molecular architectures are not merely academic; they serve as critical "hub" intermediates in the synthesis of small molecule kinase inhibitors and CNS therapeutics 1.

To achieve high yields and purity, the reaction design must leverage specific electronic and steric effects:

  • The Element Effect: The selection of 1-fluoro-2-methoxy-4-nitrobenzene over its chlorinated or brominated analogs is dictated by the "element effect" 2. In classic SNAr reactions, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine's intense inductive electron withdrawal (-I effect) renders the ipso-carbon highly electrophilic, dramatically lowering the activation energy for piperidine attack compared to heavier halogens.

  • Substituent Resonance: The para-nitro group serves as an essential electron sink. It stabilizes the anionic Meisenheimer intermediate via resonance, allowing the negative charge to delocalize onto the nitro oxygen atoms 3. While the ortho-methoxy group is sterically bulky and electron-donating by resonance, its inductive withdrawal assists the initial attack, and the overwhelming pull of the para-nitro group drives the reaction forward.

SNAr_Mechanism Reactants 1-Fluoro-2-methoxy- 4-nitrobenzene + Piperidine Intermediate Meisenheimer Complex (Anionic Intermediate) Reactants->Intermediate Nucleophilic Attack (Slow) Products 1-(2-Methoxy-4-nitrophenyl) piperidine + HF Intermediate->Products Fluoride Departure (Fast)

Logical progression of the SNAr mechanism via the Meisenheimer intermediate.

Quantitative Optimization Data

The choice of solvent and leaving group drastically impacts reaction kinetics. Polar aprotic solvents (like DMF or DMSO) are mandatory; they solvate the cation (K⁺) while leaving the nucleophile (piperidine) unsolvated and highly reactive. Protic solvents (like ethanol) hydrogen-bond with the amine, dampening its nucleophilicity.

Table 1: Comparative Analysis of Reaction Parameters in SNAr Synthesis

Substrate (Leaving Group)SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Causality
Fluoride (-F) DMF K₂CO₃ 60 - 80 2 - 4 > 95% High -I effect of F maximizes ipso-carbon electrophilicity.
Chloride (-Cl)DMFK₂CO₃100 - 1208 - 1275 - 85%Lower electronegativity requires higher thermal activation.
Bromide (-Br)DMSOK₂CO₃120+12 - 1650 - 65%Steric bulk and low electronegativity hinder nucleophilic attack.
Fluoride (-F)EtOHEt₃N8012 - 16< 60%Protic solvent hydrogen-bonds with nucleophile, reducing reactivity.

Reaction Architecture

SNAr_Workflow Step1 1. Reagent Preparation (Substrate, DMF, K2CO3) Step2 2. Nucleophile Addition (Piperidine dropwise at 0°C) Step1->Step2 Step3 3. Thermal Activation (Stir at 60-80°C, 4-6 h) Step2->Step3 Step4 4. Reaction Quenching (Pour into ice-water) Step3->Step4 Step5 5. Liquid-Liquid Extraction (EtOAc / Brine wash) Step4->Step5 Step6 6. Purification (Silica Gel Chromatography) Step5->Step6 Step7 7. Pure Product Isolation (Concentration & Drying) Step6->Step7

Experimental workflow for the SNAr synthesis of 1-(2-Methoxy-4-nitrophenyl)piperidine.

Self-Validating Experimental Protocol

This protocol is adapted from established procedures for activated fluoro-nitroaromatic compounds 4. It is designed as a self-validating system, meaning each step contains observable phenomena or analytical checks to confirm success before proceeding.

Materials Required:

  • 1-Fluoro-2-methoxy-4-nitrobenzene (1.0 eq, limiting reagent)

  • Piperidine (1.2 - 1.5 eq, nucleophile)

  • Potassium carbonate (K₂CO₃, 2.0 eq, acid scavenger)

  • Anhydrous N,N-Dimethylformamide (DMF, solvent)

Step-by-Step Methodology

Step 1: Reagent Preparation

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) in anhydrous DMF (approx. 5 mL per gram of substrate).

  • Add finely powdered, anhydrous K₂CO₃ (2.0 eq) to the solution.

  • Validation Check: The mixture should appear as a pale yellow suspension. The use of anhydrous K₂CO₃ is critical to prevent water from acting as a competing nucleophile (which would yield a phenol byproduct).

Step 2: Nucleophile Addition

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Add piperidine (1.5 eq) dropwise over 10 minutes via syringe.

  • Validation Check: The reaction is mildly exothermic. A distinct color shift from pale yellow to deep orange/red will be observed immediately, indicating the formation of the highly conjugated Meisenheimer complex.

Step 3: Thermal Activation

  • Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 60–80 °C for 4 hours.

  • Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6) should completely disappear, replaced by a bright yellow, UV-active product spot (Rf ~0.3).

Step 4: Reaction Quenching

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into vigorously stirred ice-water (10x the volume of DMF used).

  • Validation Check: A yellow/orange precipitate (the crude product) will crash out of the aqueous solution. The aqueous layer's pH should be > 9, confirming that the excess K₂CO₃ successfully neutralized the hazardous HF byproduct.

Step 5: Liquid-Liquid Extraction & Purification

  • Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers sequentially with distilled water (to remove residual DMF) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes).

  • Validation Check (NMR): ¹H NMR (CDCl₃) will definitively confirm the product. Look for the disappearance of the highly split, fluorine-coupled aromatic protons of the starting material, and the appearance of broad aliphatic piperidine multiplets at approximately δ 1.60 ppm (6H) and δ 3.10 ppm (4H).

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.Universidad de Granada (UGR).
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.ResearchGate.
  • Concerted Nucleophilic Aromatic Substitution Reactions.National Institutes of Health (NIH) - PMC.
  • 1-Fluoro-4,5-dimethoxy-2-nitrobenzene: Protocol 1 - General SNAr with Secondary Amines.Benchchem.

Sources

Application Note: Chemoselective Synthesis of 1-(2-methoxy-4-nitrophenyl)piperidine via

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers in medicinal chemistry and process development. It addresses the nucleophilic aromatic substitution (


) of 1-chloro-2-methoxy-4-nitrobenzene with piperidine to synthesize 1-(2-methoxy-4-nitrophenyl)piperidine .

Executive Summary

This protocol details the synthesis of 1-(2-methoxy-4-nitrophenyl)piperidine (CAS: N/A for specific isomer, Analogous structures typically registered) via Nucleophilic Aromatic Substitution (


). The reaction exploits the activation provided by the para-nitro group to displace the chloride leaving group on the 1-chloro-2-methoxy-4-nitrobenzene  scaffold.

Despite the steric and electronic deactivation from the ortho-methoxy group, the strong electron-withdrawing nature of the para-nitro moiety ensures reaction progression under optimized thermal conditions. This scaffold is a critical intermediate in the synthesis of benzimidazole-quinone antitumor agents and diverse CNS-active pharmacophores.

Mechanistic Insight & Reaction Design

Reaction Mechanism

The reaction proceeds via a classic addition-elimination mechanism. The amine nucleophile (piperidine) attacks the ipso-carbon (C1), forming a resonance-stabilized Meisenheimer complex. The para-nitro group is essential for stabilizing the negative charge density distributed across the ring system.

Key Mechanistic Considerations:

  • Activation: The

    
     group at C4 lowers the energy barrier for nucleophilic attack at C1.
    
  • Deactivation: The

    
     group at C2 exerts a dual effect:
    
    • Steric: Slight hindrance to the incoming bulky piperidine.

    • Electronic: Resonance donation (+M) increases electron density at C1, slightly deactivating it compared to 1-chloro-4-nitrobenzene. However, the inductive withdrawal (-I) and the overwhelming activation of the

      
       group drive the reaction forward.
      
  • Regioselectivity: Chloride is a superior leaving group to methoxide; thus, displacement occurs exclusively at C1, preserving the ether linkage.

Pathway Visualization

SNAr_Mechanism Figure 1: Reaction Pathway for SNAr Displacement of Chloride Reactants Reactants 1-chloro-2-methoxy-4-nitrobenzene + Piperidine TS1 Transition State 1 Nucleophilic Attack Reactants->TS1 k1 (RDS) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Leaving Group Departure Intermediate->TS2 Products Product 1-(2-methoxy-4-nitrophenyl)piperidine + Piperidinium Chloride TS2->Products Fast (-Cl⁻)

Figure 1: The rate-determining step (RDS) is typically the formation of the Meisenheimer complex (


), heavily influenced by the electronic character of the aryl ring.

Experimental Protocol

Two methods are provided: Method A (Standard/Green) using Ethanol, and Method B (High-Rate) using DMF.

Reagents and Equipment
ReagentMW ( g/mol )Equiv.Role
1-chloro-2-methoxy-4-nitrobenzene 187.581.0Substrate
Piperidine 85.152.5Nucleophile & Base
Ethanol (Method A) 46.07SolventPolar Protic Solvent
DMF (Method B) 73.09SolventPolar Aprotic Solvent
Potassium Carbonate (

)
138.211.5Aux. Base (Method B)
Method A: Ethanol Reflux (Recommended for Scale-up)

This method utilizes a greener solvent and simplifies purification via crystallization.

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 1-chloro-2-methoxy-4-nitrobenzene (1.88 g, 10 mmol) and Ethanol (20 mL). Stir to suspend/dissolve.

  • Addition: Add Piperidine (2.5 mL, ~25 mmol) dropwise. Note: Exotherm may be observed.[1]

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Check TLC (Mobile Phase: 20% EtOAc in Hexanes). Starting material (SM)

      
      ; Product 
      
      
      
      (Yellow/Orange spot).
  • Workup:

    • Cool the reaction mixture to room temperature (

      
      ).
      
    • Pour the mixture into Ice-Water (100 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

    • If oil forms: Extract with Ethyl Acetate (

      
       mL), wash combined organics with Brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize the crude solid from hot Ethanol (minimum volume).

Method B: DMF Accelerated Synthesis (For Resistant Batches)

Use this method if Method A yields incomplete conversion due to steric hindrance or old reagents.

  • Setup: 50 mL vial or RBF.

  • Charging: Dissolve substrate (10 mmol) in DMF (10 mL).

  • Base/Nucleophile: Add

    
     (15 mmol, 2.07 g) and Piperidine (12 mmol, 1.2 mL).
    
  • Reaction: Heat to

    
     for 2 hours.
    
  • Workup: Pour into water (100 mL). The product will precipitate.[1] Filter, wash with water, and dry under vacuum.

Characterization & Expected Data

The product, 1-(2-methoxy-4-nitrophenyl)piperidine , is typically a yellow crystalline solid.

Expected NMR Data ( )
  • Aromatic Region:

    • 
       7.85 (dd, 
      
      
      
      Hz, 1H, H-5 ): Deshielded by
      
      
      .
    • 
       7.70 (d, 
      
      
      
      Hz, 1H, H-3 ): Ortho to
      
      
      and
      
      
      .
    • 
       6.90 (d, 
      
      
      
      Hz, 1H, H-6 ): Ortho to Piperidine (Shielded).
  • Aliphatic Region:

    • 
       3.95 (s, 3H, -OCH3 ).
      
    • 
       3.15 (m, 4H, Piperidine N-CH2 ).
      
    • 
       1.70 (m, 4H, Piperidine C3/C5-H ).
      
    • 
       1.60 (m, 2H, Piperidine C4-H ).
      
Mass Spectrometry
  • ESI-MS: Calculated for

    
    . Found: 
    
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance or low TempSwitch to Method B (DMF,

). Increase reaction time.
Hydrolysis Product Wet solvent/BaseEnsure Ethanol is dry. Use anhydrous

.
Oiling Out Impurities or low MPSeed the water quench with a crystal. Cool to

.

Safety & Handling

  • Piperidine: Highly toxic and flammable. Causes severe skin burns and eye damage. Handle in a fume hood.

  • Nitro Compounds: Potentially explosive if heated to dryness under pressure. Do not distill the neat residue at high temperatures.

  • Waste: Dispose of aqueous waste containing piperidine as hazardous basic waste.

References

  • Mechanism & Kinetics: Martinez, R. D., et al. "Solvent effects on aromatic nucleophilic substitutions.[2] Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine." J. Chem. Soc., Perkin Trans.[2] 2, 1986 , 1427-1431.[2] Link

  • General

    
     Protocol:  BenchChem Application Notes. "Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene." Link
    
  • Product Data: PubChem Compound Summary for CID 59663809 (Analogous Structure). Link

  • Synthesis of Analogs: "Synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine." Molbank, 2023 , M1744. Link

Sources

Procedure for SNAr reaction of 2-methoxy-4-nitrofluorobenzene and piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency


 Protocol for 2-Methoxy-4-nitrofluorobenzene 

Part 1: Executive Summary

This application note details the optimized protocol for the nucleophilic aromatic substitution (


) of 2-methoxy-4-nitrofluorobenzene  with piperidine . This transformation is a critical reaction class in medicinal chemistry, often used to synthesize pharmacophores found in antipsychotics, kinase inhibitors, and metabolic modulators.

The protocol prioritizes the Solution-Phase Method (Method A) using acetonitrile and an inorganic base, offering superior impurity profile control compared to traditional neat conditions. We also provide Method B (Neat) for scale-up scenarios where solvent minimization is required.

Part 2: Mechanistic Insight & Rationale

The "Element Effect" in

Unlike aliphatic


 reactions where leaving group ability correlates with bond weakness (I > Br > Cl > F), 

reactions on activated arenes display a reversed order: F >> Cl ≈ Br > I .[1]
  • Causality: The rate-determining step (RDS) is the initial nucleophilic attack and the formation of the Meisenheimer Complex , not the breaking of the C-X bond.

  • Fluorine's Role: The high electronegativity of fluorine (

    
    ) inductively destabilizes the ground state and lowers the energy of the transition state by stabilizing the negative charge accumulation on the ring, accelerating the attack of piperidine.
    
Regioselectivity & Activation
  • Substrate: 2-methoxy-4-nitrofluorobenzene.

  • Activating Group: The nitro group (

    
    ) at the para position is essential. It stabilizes the anionic intermediate via resonance (mesomeric effect).
    
  • Auxiliary Group: The methoxy group (

    
    ) at the ortho position exerts a steric influence but does not prevent the reaction. While electron-donating by resonance, its inductive withdrawal (
    
    
    
    ) further activates the ipso-carbon slightly.
Reaction Pathway Diagram

The following diagram illustrates the addition-elimination mechanism and the resonance stabilization provided by the nitro group.[2]

SNAr_Mechanism Substrate 2-Methoxy-4-nitro- fluorobenzene TS_Complex Meisenheimer Complex (Resonance Stabilized) Substrate->TS_Complex Rate Determining Step (Nucleophilic Attack) Nucleophile Piperidine (Nu:) Nucleophile->TS_Complex Product 1-(2-Methoxy-4- nitrophenyl)piperidine TS_Complex->Product Fast Elimination (-F⁻) Byproduct HF / Salt TS_Complex->Byproduct

Caption: Figure 1. Kinetic pathway of the


 reaction showing the rate-limiting formation of the Meisenheimer complex and subsequent fluoride elimination.

Part 3: Experimental Protocols

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5]Role
2-Methoxy-4-nitrofluorobenzene 171.121.0Substrate (Electrophile)
Piperidine 85.151.2 - 1.5Nucleophile
Potassium Carbonate (

)
138.212.0HF Scavenger (Base)
Acetonitrile (MeCN) -SolventPolar Aprotic Medium
Ethyl Acetate / Hexanes --Workup / Purification
Method A: Solution Phase (Recommended)

Best for: High purity, medicinal chemistry library synthesis, controlled kinetics.

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Solvation: Dissolve 2-methoxy-4-nitrofluorobenzene (1.0 mmol, 171 mg) in anhydrous Acetonitrile (5 mL).

  • Base Addition: Add anhydrous

    
      (2.0 mmol, 276 mg). The suspension ensures the HF generated is neutralized immediately, driving the equilibrium forward.
    
  • Nucleophile Addition: Add Piperidine (1.2 mmol, 118

    
    L) dropwise via syringe.
    
  • Reaction: Heat the mixture to 60°C for 2–4 hours.

    • Note: Monitor via TLC (30% EtOAc in Hexanes). The starting material (

      
      ) should disappear, and a bright yellow product spot (
      
      
      
      ) will appear.
  • Workup:

    • Cool to Room Temperature (RT).

    • Dilute with water (20 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0

    
     30% EtOAc/Hexanes).
    
  • Yield: Expected yield: 85–95% (Yellow solid).

Method B: Neat Reaction (Scale-Up Alternative)

Best for: Gram-scale synthesis where solvent recycling is costly.

  • Setup: Place 2-methoxy-4-nitrofluorobenzene (10 mmol, 1.71 g) in a reaction vial.

  • Addition: Add Piperidine (40 mmol, 4.0 mL) directly. Piperidine acts as both reagent, solvent, and base.

  • Reaction: Heat to 90°C for 1 hour. Caution: Exothermic.

  • Workup: Pour the hot reaction mixture into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a yellow solid.

  • Isolation: Filter the solid, wash with cold water and hexanes. Recrystallize from Ethanol if high purity is required.

Part 4: Process Workflow & Logic

The following flowchart outlines the decision-making process for the synthesis and purification.

Workflow Start Start: Substrate Preparation Choice Select Method Start->Choice MethodA Method A: MeCN / K2CO3 (High Purity) Choice->MethodA Small Scale / Library MethodB Method B: Neat Piperidine (High Throughput) Choice->MethodB >5g Scale Monitor Monitor: TLC / LCMS (Target: disappearance of SM) MethodA->Monitor MethodB->Monitor WorkupA Aq. Extraction (EtOAc/Water) Monitor->WorkupA Method A Path WorkupB Precipitation in Ice Water Monitor->WorkupB Method B Path Purification Purification (Flash Column or Recrystallization) WorkupA->Purification WorkupB->Purification Final Final Product QC (NMR, HPLC >98%) Purification->Final

Caption: Figure 2. Decision logic and workflow for the synthesis of 1-(2-methoxy-4-nitrophenyl)piperidine.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Temperature too low; Old

.
Increase Temp to 80°C; Grind

to fine powder or use

.
Hydrolysis Byproduct Wet solvent/reagents (formation of phenol).Use anhydrous MeCN; Ensure glassware is flame-dried.
Dark Tarry Mixture Overheating or oxidation.Conduct reaction under

atmosphere; Reduce temp to 50°C.
Poor Solubility Substrate insolubility in MeCN.Switch solvent to DMF or DMSO (requires aqueous workup).

Part 6: Safety & Handling

  • Fluoronitrobenzenes: Potential skin sensitizers and irritants. Handle in a fume hood.

  • Piperidine: Highly flammable (Flash point: 16°C) and corrosive. Causes severe skin burns and eye damage. Use nitrile gloves and eye protection.

  • Hydrofluoric Acid (HF): While HF is scavenged by the base in situ, the theoretical generation of fluoride ions requires careful waste disposal. Do not acidify the aqueous waste stream without checking for fluoride content.

Part 7: References

  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (

    
    ) Reactions. Retrieved from 
    
  • MDPI. Synthesis of 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank 2023 , 2023(4), M1744.[3] Retrieved from

  • Imperial College London. Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles (

    
     Mechanism). Retrieved from 
    
  • ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. Retrieved from

Sources

Application Note: Strategic Solvent Selection for the Synthesis of 1-(2-Methoxy-4-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of 1-(2-Methoxy-4-nitrophenyl)piperidine, a key intermediate in pharmaceutical research, is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The success of this synthesis—in terms of reaction rate, yield, and purity—is critically dependent on the strategic selection of the reaction solvent. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on choosing an optimal solvent for this transformation. We will delve into the underlying SNAr mechanism, analyze the impact of solvent properties, present a comparative analysis of suitable solvents, and provide detailed, actionable protocols for both solvent screening and a scaled-up synthesis.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 1-(2-Methoxy-4-nitrophenyl)piperidine from 1-chloro-2-methoxy-4-nitrobenzene and piperidine proceeds through the SNAr pathway. This mechanism is distinct from SN1 and SN2 reactions and is characterized by a two-step addition-elimination process.[1][2]

  • Addition Step (Rate-Determining): The nucleophile (piperidine) attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (chloride). This initial attack is the slowest step of the reaction and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][3] The presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO₂) at the para position, is crucial. These groups delocalize the negative charge, stabilizing the Meisenheimer complex and lowering the activation energy of this step.[1][4][5]

  • Elimination Step: The aromaticity of the ring is restored through the expulsion of the leaving group (chloride). This step is typically fast.

The choice of solvent profoundly influences the rate-determining addition step by affecting the nucleophilicity of piperidine and stabilizing the charged Meisenheimer intermediate.

Diagram: SNAr Mechanism for the Synthesis of 1-(2-Methoxy-4-nitrophenyl)piperidine

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Reactant1 1-chloro-2-methoxy-4-nitrobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactant1->Meisenheimer + Piperidine Reactant2 Piperidine (Nucleophile) Product 1-(2-Methoxy-4-nitrophenyl)piperidine Meisenheimer->Product - Cl⁻ (fast) LeavingGroup Chloride Ion

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

The Critical Role of the Solvent in SNAr Reactions

The solvent's primary roles in this synthesis are to dissolve the reactants and, more importantly, to influence the reaction kinetics. The ideal solvent will enhance the nucleophile's reactivity while stabilizing the charged transition state leading to the Meisenheimer complex. Polar aprotic solvents are generally the preferred choice for SNAr reactions.[1][4]

Key Solvent Properties and Their Impact:

  • Polarity (Dielectric Constant): A high dielectric constant helps to dissolve the reactants and stabilize the charged Meisenheimer intermediate.

  • Proticity: This is the most critical factor.

    • Polar Protic Solvents (e.g., water, methanol, ethanol) possess O-H or N-H bonds. They can form hydrogen bonds with the nucleophile (piperidine), creating a "solvent cage" that hinders its ability to attack the aromatic ring.[6][7] This significantly reduces the reaction rate.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) lack O-H or N-H bonds.[8] While they are polar, they cannot hydrogen bond with the nucleophile. They typically solvate the cation (if a salt is present) but leave the anion or neutral nucleophile "naked" and highly reactive.[1] This leads to a dramatic increase in the reaction rate compared to protic solvents.[6]

  • Boiling Point: A higher boiling point allows the reaction to be conducted at elevated temperatures, which can increase the reaction rate. However, this must be balanced with potential side reactions and thermal degradation.

Comparative Analysis of Solvents

The selection of a solvent is a balance between reactivity, cost, safety, and ease of removal. Below is a comparative table of common solvents for the synthesis of 1-(2-Methoxy-4-nitrophenyl)piperidine.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Key AdvantagesKey Disadvantages
DMSO (Dimethyl sulfoxide)Polar Aprotic47189Excellent at stabilizing the Meisenheimer complex; high boiling point allows for a wide temperature range.[4][9]High boiling point can make it difficult to remove; can be challenging for work-up due to water miscibility.
DMF (N,N-Dimethylformamide)Polar Aprotic37153Highly effective for SNAr reactions; good solvating power.[4][10]Reprotoxic concerns; high boiling point can complicate removal.[11]
Acetonitrile (ACN) Polar Aprotic3882Lower boiling point makes for easier removal; effective for many SNAr reactions.[4][12]Lower boiling point limits the maximum reaction temperature.
THF (Tetrahydrofuran)Polar Aprotic7.666Lower boiling point for easy removal.Generally less effective than DMSO or DMF due to lower polarity. Can be used for highly reactive substrates.[12]
Ethanol/Methanol Polar Protic24 / 3378 / 65Inexpensive and readily available.Significantly slows the reaction rate due to hydrogen bonding with the nucleophile.[4][13] Not recommended.
Toluene Nonpolar2.4111Useful for azeotropic removal of water if present.Poor solvating power for the charged intermediate, leading to very slow reaction rates.[14]

Recommendation: For the synthesis of 1-(2-Methoxy-4-nitrophenyl)piperidine, DMSO or Acetonitrile are the recommended starting points for a solvent screening study. DMSO is likely to give faster rates and higher yields due to its high polarity and boiling point, while Acetonitrile offers the advantage of easier work-up and purification.

Experimental Protocols

Protocol 1: Parallel Solvent Screening

This protocol allows for the efficient comparison of different solvents to identify the optimal conditions for your specific laboratory setup.

Diagram: Solvent Screening Workflow

Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Work-up & Analysis Setup Prepare 4 reaction vials with stir bars Reagents Add 1-chloro-2-methoxy-4-nitrobenzene (1.0 eq) to each vial Setup->Reagents Solvents Add designated solvent (DMSO, ACN, THF, Toluene) to each vial Reagents->Solvents Nucleophile Add Piperidine (1.2 eq) to each vial Solvents->Nucleophile Heat Heat all vials to 80°C with stirring Nucleophile->Heat TLC Monitor reaction progress by TLC every hour Heat->TLC Sample periodically Quench Cool and quench with water TLC->Quench When complete/stalled Extract Extract with Ethyl Acetate Quench->Extract Analyze Analyze organic layers by TLC/LC-MS to compare conversion Extract->Analyze

Caption: A parallel workflow for efficient solvent screening.

Materials:

  • 1-chloro-2-methoxy-4-nitrobenzene (1.0 eq.)[15]

  • Piperidine (1.2 eq.)

  • Anhydrous DMSO, Acetonitrile, THF, Toluene

  • Small reaction vials with stir bars and caps

  • Heating block or oil bath

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Ethyl Acetate and Hexane for TLC mobile phase and extraction

Procedure:

  • Setup: To four separate reaction vials, add 1-chloro-2-methoxy-4-nitrobenzene (e.g., 100 mg, 0.53 mmol).

  • Solvent Addition: To each vial, add 2 mL of a different anhydrous solvent: Vial 1 (DMSO), Vial 2 (Acetonitrile), Vial 3 (THF), and Vial 4 (Toluene).

  • Nucleophile Addition: Add piperidine (e.g., 64 µL, 0.64 mmol) to each vial.

  • Reaction: Seal the vials and place them in a preheated heating block at 80°C. Stir the reactions.

  • Monitoring: After 1 hour, and every hour thereafter, take a small aliquot from each reaction mixture, spot it on a TLC plate, and elute with a suitable mobile phase (e.g., 20% Ethyl Acetate in Hexane). Visualize the spots under UV light to monitor the consumption of the starting material and the formation of the product.

  • Analysis: Compare the TLC plates to determine the relative reaction rates in each solvent. The solvent that shows the fastest and cleanest conversion to the product is the optimal choice.

Protocol 2: Optimized Scale-Up Synthesis in DMSO

This protocol is for a larger-scale synthesis using the optimized solvent identified in the screening phase (DMSO is used as an example).

Materials:

  • 1-chloro-2-methoxy-4-nitrobenzene (5.0 g, 26.6 mmol, 1.0 eq.)

  • Piperidine (3.16 mL, 32.0 mmol, 1.2 eq.)

  • Anhydrous DMSO (50 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Water, Ethyl Acetate, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-chloro-2-methoxy-4-nitrobenzene (5.0 g).

  • Solvent and Reagent Addition: Add anhydrous DMSO (50 mL) followed by piperidine (3.16 mL).

  • Reaction: Heat the mixture to 100°C with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 200 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) to remove residual DMSO, followed by a wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford 1-(2-Methoxy-4-nitrophenyl)piperidine as a yellow solid.[16][17]

Safety and Handling

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 1-chloro-2-methoxy-4-nitrobenzene is an irritant. Avoid contact with skin and eyes.[18]

  • Piperidine is a flammable and corrosive liquid. Handle with care.

  • DMF is a suspected reprotoxin. Handle with extreme caution and use appropriate engineering controls to minimize exposure.[11]

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The choice of solvent is a paramount consideration in the synthesis of 1-(2-Methoxy-4-nitrophenyl)piperidine. Polar aprotic solvents, particularly DMSO and Acetonitrile, are highly effective in promoting the SNAr reaction by enhancing the reactivity of the nucleophile and stabilizing the key Meisenheimer intermediate. While polar protic solvents are inexpensive, they significantly impede the reaction and should be avoided. By conducting a simple parallel screening experiment, researchers can quickly identify the optimal solvent for their specific needs, leading to improved reaction efficiency, higher yields, and simplified purification protocols.

References

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. Available at: [Link]

  • Intermediates in nucleophilic aromatic substitution. Part XV. Thermodynamic stabilities of hydroxy and methoxy Meisenheimer complexes of substituted arenes. RSC Publishing. Available at: [Link]

  • SNAr Solvents and Reagents. WordPress. Available at: [Link]

  • Polar Protic and Aprotic Solvents. ChemTalk. Available at: [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. Available at: [Link]

  • 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]

  • Aromatic Nucleophilic Substitution (SNAr) Mechanism. YouTube. Available at: [Link]

  • SNAr Reaction in Other Common Molecular Solvents. WordPress. Available at: [Link]

  • Optimization of organophotochemical SNAr reaction. ResearchGate. Available at: [Link]

  • Polar Protic and Aprotic Solvents. Chemistry Steps. Available at: [Link]

  • Polar Protic and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. Available at: [Link]

  • Aromatic Transformations Facilitated by η6 Coordination to Ruthenium (II). Durham E-Theses. Available at: [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]

  • Stable Spirocyclic Meisenheimer Complexes. MDPI. Available at: [Link]

  • Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. ACS Green Chemistry Institute. Available at: [Link]

  • 17.1: Nucleophilic aromatic substitution. Chemistry LibreTexts. Available at: [Link]

  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI. Available at: [Link]

  • (PDF) 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. ResearchGate. Available at: [Link]

  • A solvent selection guide based on chemometrics and multicriteria decision analysis. Green Chemistry (RSC Publishing). Available at: [Link]

  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of California, Irvine. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.
  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. Preprints.org. Available at: [Link]

Sources

Application Note: Advanced Purification Strategies for 1-(2-Methoxy-4-nitrophenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Introduction & Chemical Context

1-(2-Methoxy-4-nitrophenyl)piperidine (CAS: 118450-89-8) and its structural derivatives are highly valued organic intermediates in pharmaceutical development. They are characterized by a piperidine ring attached to an electron-deficient nitroaromatic system[1]. These compounds serve as critical building blocks for synthesizing melanocortin receptor modulators (2)[2] and factor Xa inhibitors such as Apixaban analogs (3)[3].

The standard synthetic route utilizes a Nucleophilic Aromatic Substitution (SNAr) between 1-fluoro-2-methoxy-4-nitrobenzene and piperidine (4)[4]. While SNAr is highly efficient, the crude reaction matrix is complex, containing unreacted fluoronitrobenzene, excess piperidine, and fluoride salts. This application note details a self-validating, three-tier purification system—Extraction, Chromatography, and Crystallization—designed to yield >99.5% pure API-grade material.

Mechanism SM 1-Fluoro-2-methoxy- 4-nitrobenzene MC Meisenheimer Complex (Anionic Intermediate) SM->MC SNAr Attack Nuc Piperidine (Nucleophile) Nuc->MC Prod 1-(2-Methoxy-4-nitrophenyl) piperidine MC->Prod Elimination HF HF / Piperidinium Fluoride MC->HF Byproduct

Figure 1: SNAr mechanism forming 1-(2-Methoxy-4-nitrophenyl)piperidine.

Mechanistic Rationale & Physicochemical Properties

To design a self-validating purification system, we must exploit the specific physicochemical properties of the target molecule:

  • Basicity and the

    
     Anomaly:  A common pitfall in purifying piperidine derivatives is assuming standard tertiary amine basicity. However, in 1-(2-methoxy-4-nitrophenyl)piperidine, the nitrogen lone pair is heavily delocalized into the electron-deficient aromatic ring due to the strongly electron-withdrawing para-nitro group[1]. Consequently, the conjugate acid 
    
    
    
    drops from ~11.2 (free piperidine) to < 2.0. Causality: This vast
    
    
    differential dictates our extraction strategy. Dilute aqueous acids will selectively protonate and remove excess piperidine without ionizing the target product.
  • Chromatographic Polarity: The substitution of a fluorine atom with a bulky piperidine ring alters the dipole moment and introduces a weak hydrogen-bond acceptor, allowing baseline resolution from the highly lipophilic starting material on normal-phase silica gel.

  • Crystallinity: Nitroaromatic compounds possess planar geometries that promote efficient

    
     stacking in the solid state. This makes solvent-antisolvent crystallization highly effective for final polishing.
    

Experimental Protocols

Protocol 1: Selective Liquid-Liquid Extraction (Reaction Quench & Desalting)

Objective: Complete removal of inorganic bases, fluoride salts, and excess piperidine.

  • Concentration: Concentrate the crude SNAr reaction mixture in vacuo to remove the bulk reaction solvent (e.g., DMF or Acetonitrile).

  • Dissolution: Dissolve the resulting dark residue in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Wash (Crucial Step): Wash the organic layer with 1.0 M aqueous HCl (3 x 5 mL/g).

    • Causality: The HCl protonates the unreacted piperidine, driving it into the aqueous phase as piperidinium chloride. The weakly basic nitrophenylpiperidine remains entirely in the EtOAc layer.

    • Self-Validation: Check the pH of the final aqueous wash. It must be strongly acidic (pH < 2) to ensure the buffering capacity of the excess piperidine has been overcome.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous

    
     (1 x 5 mL/g) to neutralize residual acid, followed by Brine (1 x 5 mL/g). Dry over anhydrous 
    
    
    
    , filter, and concentrate.
Protocol 2: Normal-Phase Silica Gel Chromatography

Objective: Isolate the target compound from unreacted 1-fluoro-2-methoxy-4-nitrobenzene and trace organic byproducts.

  • Dry Loading: Dissolve the crude extract in a minimum amount of Dichloromethane (DCM), add silica gel (230-400 mesh, 2 g per gram of crude), and evaporate to a free-flowing powder. Load this onto a pre-packed silica column.

    • Causality: Dry loading prevents the "smearing" effect common with viscous nitroaromatic oils, ensuring sharp band elution.

  • Gradient Elution: Elute using a gradient solvent system of Hexane:Ethyl Acetate. Start at 95:5 (Hexane:EtOAc) to flush out the highly lipophilic unreacted fluoronitrobenzene.

  • Product Isolation: Gradually increase the polarity to 80:20 (Hexane:EtOAc). The target 1-(2-methoxy-4-nitrophenyl)piperidine will elute as a distinct, bright yellow/orange band (5)[5].

    • Self-Validation: Perform TLC using 70:30 Hexane:EtOAc. The product spot should be UV-active and visibly yellow with an

      
      .
      

Workflow A Crude SNAr Reaction Mixture (Product, Piperidine, SM) B Liquid-Liquid Extraction (EtOAc / 1M HCl) A->B C Aqueous Phase (Piperidinium Chloride) B->C Discard D Organic Phase (Crude Product & SM) B->D Retain E Silica Gel Chromatography (Hexane:EtOAc Gradient) D->E F Early Fractions (Unreacted SM) E->F Elute First G Target Fractions (Enriched Product) E->G Elute Second H Recrystallization (Absolute Ethanol) G->H I Pure API-Grade 1-(2-Methoxy-4-nitrophenyl)piperidine H->I Crystallize

Figure 2: Three-tier purification workflow for nitrophenylpiperidines.

Protocol 3: Solvent-Antisolvent Recrystallization

Objective: Achieve >99.5% purity and define the solid-state crystalline form.

  • Dissolution: Suspend the chromatographed solid in a minimum volume of boiling absolute Ethanol (approx. 2-3 mL/g).

    • Causality: Nitroaromatics exhibit steep solubility curves in alcohols, making ethanol an ideal crystallization solvent for rejecting structurally similar impurities (3)[3].

  • Saturation: If the solution is cloudy, add boiling ethanol dropwise until the solution becomes completely clear.

  • Nucleation & Growth: Remove from heat and allow the solution to cool slowly to room temperature undisturbed.

    • Causality: Slow cooling promotes the formation of a highly ordered thermodynamic crystal lattice, excluding kinetically trapped solvent molecules or impurities.

  • Harvesting: Further cool the mixture in an ice bath (0-5 °C) for 1 hour. Collect the vibrant yellow crystals via vacuum filtration, wash with ice-cold Hexane, and dry under high vacuum at 40 °C for 12 hours.

    • Self-Validation: Determine the melting point. A sharp melting point range (< 1.5 °C variance) confirms high crystal lattice purity.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and physical states at each stage of the purification workflow:

Purification StagePrimary ObjectiveExpected PurityPhysical StateValidation Metric
Crude Mixture N/A60 - 70%Dark Orange Oil/SlurryLC-MS
Post-Extraction Removal of Piperidine & Salts80 - 85%Orange Viscous OilAqueous Wash pH < 2
Post-Chromatography Removal of Unreacted SM95 - 98%Yellow SolidTLC (

~0.45)
Post-Crystallization Removal of trace isomers> 99.5%Vibrant Yellow CrystalsSharp Melting Point

References

  • CymitQuimica.CAS 118450-89-8: Piperidine, 1-(2-methoxy-4-nitrophenyl)-.
  • Google Patents (CA2452328A1).Substituted piperidines as modulators of the melanocortin receptor.
  • Google Patents (CN105732622A).Preparation method of apixaban.
  • RSC Mechanochemistry.Al2O3 promoted mechanochemical nucleophilic aromatic substitution.
  • ResearchGate.1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine.

Sources

Using 1-(2-Methoxy-4-nitrophenyl)piperidine as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the utility, synthesis, and application of 1-(2-Methoxy-4-nitrophenyl)piperidine as a versatile scaffold for generating bioactive libraries, particularly targeting kinase and GPCR pathways.

A Versatile Scaffold for Amino-Aryl Library Generation and Conformational Control[1]

Executive Summary

1-(2-Methoxy-4-nitrophenyl)piperidine (CAS: 118450-89-8) is a "privileged" building block in medicinal chemistry. It serves as a robust precursor to 4-amino-2-methoxyphenyl-piperidine , a moiety frequently employed to modulate solubility, metabolic stability, and ligand conformation in drug candidates.

This scaffold offers three distinct advantages:

  • The Piperidine Pharmacophore: Acts as a basic center for solubility and cation-

    
     interactions.
    
  • The Ortho-Methoxy Group: Induces conformational bias (via steric clash with the piperidine ring) and blocks metabolic oxidation at the ortho-position.

  • The Nitro Handle: A masked aniline that allows for late-stage diversification (amides, ureas, sulfonamides) after the core scaffold is established.

Chemical Profile & Structural Logic

PropertySpecification
Chemical Name 1-(2-Methoxy-4-nitrophenyl)piperidine
CAS Number 118450-89-8
Molecular Formula C₁₂H₁₆N₂O₃
Molecular Weight 236.27 g/mol
LogP (Predicted) ~2.5 (Lipophilic, good membrane permeability)
H-Bond Acceptors 4 (Nitro O, Methoxy O, Piperidine N)
Key Reactivity Nucleophilic Aromatic Substitution (Formation); Nitro Reduction (Activation)
Mechanistic Insight: The "Ortho-Methoxy" Effect

In drug design, the 2-methoxy substituent is not merely decorative. It forces the piperidine ring to twist out of planarity relative to the phenyl ring due to steric repulsion. This atropisomer-like twist can:

  • Pre-organize the molecule for binding (entropic benefit).

  • Disrupt planar stacking in crystal lattices, improving solubility.

  • Block Phase I metabolic hydroxylation at the sensitive ortho-position.

Experimental Protocols

Workflow Overview

The utilization of this scaffold follows a linear "Make-Reduce-Couple" logic.

Workflow Start Precursors (1-Fluoro-2-methoxy-4-nitrobenzene) Step1 Step 1: SNAr Coupling (Scaffold Formation) Start->Step1 Piperidine, K2CO3 Inter Nitro Scaffold (1-(2-Methoxy-4-nitrophenyl)piperidine) Step1->Inter Step2 Step 2: Hydrogenation (Nitro Reduction) Inter->Step2 H2, Pd/C Amine Active Aniline (1-(4-Amino-2-methoxyphenyl)piperidine) Step2->Amine Step3 Step 3: Library Gen (Amide/Urea Coupling) Amine->Step3 R-COCl / R-NCO

Figure 1: The "Make-Reduce-Couple" workflow for scaffold utilization.[1]

Protocol A: Scaffold Synthesis (SNAr)

Objective: Synthesize 1-(2-Methoxy-4-nitrophenyl)piperidine from commercial precursors. Mechanism: Nucleophilic Aromatic Substitution (SNAr). The ortho-methoxy and para-nitro groups activate the fluorine for displacement.

Materials:

  • 1-Fluoro-2-methoxy-4-nitrobenzene (1.0 eq)

  • Piperidine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Fluoro-2-methoxy-4-nitrobenzene (e.g., 5.0 g) in MeCN (50 mL).

  • Addition: Add K₂CO₃ (powdered) followed by the slow addition of Piperidine . Note: Reaction is exothermic.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, and a bright yellow product (Rf ~0.4) should appear.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc, wash with water (2x) and brine (1x). Dry over MgSO₄.[1] Recrystallize from Ethanol or purify via flash chromatography (0-20% EtOAc in Hexanes).

  • Yield: Expect 85–95% yield of a yellow solid.

Validation:

  • 1H NMR (CDCl₃): Look for Piperidine multiplet signals (1.6 ppm, 3.0 ppm) and the Methoxy singlet (~3.9 ppm).

Protocol B: Nitro Reduction (Activation)

Objective: Convert the nitro group to the aniline (amine) to enable drug derivatization. Method: Catalytic Hydrogenation (Cleanest method) or Fe/NH₄Cl (Chemist's choice for functional group tolerance).

Procedure (Catalytic Hydrogenation):

  • Setup: Dissolve the Nitro Scaffold (from Protocol A) in Methanol or Ethanol (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C (Palladium on Carbon).[2] Safety: Add catalyst under Argon flow to prevent ignition.

  • Reduction: Stir under a Hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 2–4 hours.

  • Monitoring: The bright yellow color of the solution will fade to colorless/pale brown as the nitro group is reduced.

  • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with Methanol. Concentrate the filtrate.

  • Storage: The resulting aniline is air-sensitive (oxidation). Use immediately or store under Nitrogen at -20°C.

Protocol C: Library Generation (Case Study)

Objective: Synthesize a focused library of Amides (common in Kinase Inhibitors).

Procedure:

  • Coupling: To a solution of the Aniline (1.0 eq) in DCM, add DIPEA (1.5 eq).

  • Reagent: Add the desired Acid Chloride (1.1 eq) dropwise at 0°C.

  • Completion: Warm to room temperature and stir for 1 hour.

  • Isolation: Wash with NaHCO₃ (sat). Dry and concentrate.

Application Case Studies

Case Study 1: Benzimidazolequinone Anti-Cancer Agents

Research has utilized this specific scaffold to synthesize Pyrido[1,2-a]benzimidazolequinones .[1][3]

  • Mechanism: The nitro group is reduced, and the resulting aniline is cyclized with specific quinone precursors.

  • Outcome: These derivatives showed cytotoxicity 300x higher than Mitomycin C under hypoxic conditions (solid tumors).[1][3]

  • Reference: Warner et al. (2023) demonstrated the SNAr synthesis of this scaffold as a critical intermediate for bioreductive agents [1].

Case Study 2: Solubility Enhancement in Kinase Inhibitors

Replacing a standard para-aniline with the 4-amino-2-methoxyphenyl-piperidine moiety often improves solubility. The basic piperidine nitrogen (pKa ~9-10) can be protonated at physiological pH, aiding formulation, while the methoxy group prevents the "flatness" that leads to poor solubility.

Safety & Handling

  • Nitro Compounds: Potentially energetic. Do not heat dry solids to high temperatures (>150°C) without DSC testing.

  • Piperidine: Toxic and flammable. Use in a fume hood.

  • Hydrogenation: Pd/C is pyrophoric. Ensure inert gas purging before introducing Hydrogen.

References

  • Warner, D.L., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine.[1][3][4] Molbank , 2023(4), M1744.

  • BenchChem Protocols. (2025). Optimizing reaction conditions for the synthesis of 4-(Piperidin-4-yl)aniline and derivatives. BenchChem Technical Notes .

  • Sigma-Aldrich. (2024). Product Specification: 1-(2-Methoxy-4-nitrophenyl)piperidine (CAS 118450-89-8).[5][6][7][8]

Sources

Application Note: Chemoselective Reduction of 1-(2-Methoxy-4-nitrophenyl)piperidine to 4-Piperidino-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of the nitro group in 1-(2-methoxy-4-nitrophenyl)piperidine (CAS: 118450-89-8) to its corresponding primary amine is a pivotal transformation in medicinal chemistry[1]. The resulting product, 4-piperidino-3-methoxyaniline, features an electron-rich aromatic core substituted with a basic piperidine ring and a methoxy ether. This structural motif is highly valued as a versatile nucleophile in the synthesis of kinase inhibitors, GPCR ligands, and other complex active pharmaceutical ingredients (APIs).

This application note provides an in-depth, mechanistically grounded guide to executing this reduction. By detailing both catalytic hydrogenation and chemical reduction methodologies, this guide equips researchers with self-validating protocols designed to maximize chemoselectivity, prevent the formation of dimeric impurities, and ensure high-purity isolation.

Mechanistic Rationale & Pathway Analysis

The reduction of aromatic nitro compounds is a multi-step, complex process governed by the classic Haber mechanism[2]. Understanding this pathway is critical for controlling the reaction and preventing the formation of unwanted byproducts.

The Haber mechanism dictates that nitro reduction can proceed via two competing pathways:

  • The Direct Route: The nitro group is sequentially reduced to a nitroso intermediate, then to an N-arylhydroxylamine, and finally to the primary amine. This is the desired pathway[3].

  • The Condensation Route: If the reduction is sluggish or mass transfer is poor, the highly reactive nitroso and hydroxylamine intermediates can undergo a bimolecular condensation. This yields azoxyarenes, which are subsequently reduced to azo and hydrazo species before finally cleaving to form the amine[4].

For 1-(2-methoxy-4-nitrophenyl)piperidine, the presence of the electron-donating methoxy group and the piperidine ring creates a "push-pull" electronic system that stabilizes the nitroarene but can also increase the nucleophilicity of the hydroxylamine intermediate. To prevent the condensation route and the formation of deeply colored, difficult-to-purge azo impurities, the reaction must be driven rapidly utilizing highly active catalysts (like Pd/C) and efficient hydrogen mass transfer.

HaberMechanism Nitro Nitroarene (-NO₂) Nitroso Nitrosoarene (-NO) Nitro->Nitroso +2[H] -H₂O Hydroxyl N-Arylhydroxylamine (-NHOH) Nitroso->Hydroxyl +2[H] Azoxy Azoxyarene (-N(O)=N-) Nitroso->Azoxy Condensation Amine Aniline Derivative (-NH₂) Hydroxyl->Amine +2[H] -H₂O Hydroxyl->Azoxy Azo Azoarene (-N=N-) Azoxy->Azo +2[H] -H₂O Hydrazo Hydrazoarene (-NH-NH-) Azo->Hydrazo +2[H] Hydrazo->Amine +2[H] Cleavage

Figure 1: Haber mechanism for nitroarene reduction, detailing direct and condensation routes.

Comparative Methodology Analysis

Selecting the appropriate reduction method depends on the scale of the reaction, available equipment, and the presence of other reducible functional groups on the broader molecular scaffold.

Reduction MethodologyReagents & ConditionsReaction TimeYield ProfileMechanistic AdvantagesLimitations
Catalytic Hydrogenation 10% Pd/C, H₂ (1-3 atm), MeOH, RT2-4 h>95%Exclusively favors the direct route; cleanest impurity profile.Requires specialized H₂ gas handling and pressure equipment.
Transfer Hydrogenation 10% Pd/C, NH₄HCO₂, EtOH, 60 °C1-2 h85-90%Avoids H₂ gas; rapid and safe for standard glassware[5].Sublimation of ammonium salts; potential formylation of the amine.
Chemical Reduction SnCl₂·2H₂O, EtOAc/EtOH, 70 °C3-5 h80-85%Highly chemoselective; tolerates benzyl ethers and alkenes.Generates heavy metal waste; requires tedious alkaline workup.

Experimental Protocols (Self-Validating Systems)

Protocol A: Catalytic Hydrogenation (Industry Standard)

This protocol utilizes Palladium on Carbon (Pd/C) and hydrogen gas. It is the most atom-economical and scalable method, leaving no chemical byproducts other than water.

Materials:

  • 1-(2-Methoxy-4-nitrophenyl)piperidine (10.0 mmol, ~2.36 g)

  • 10% Pd/C (50% w/w water wet) (0.24 g, ~10 wt% of substrate)

  • Methanol (HPLC grade, 50 mL)

Step-by-Step Procedure & Causality:

  • Reaction Setup: Charge a thick-walled hydrogenation flask with the nitro substrate and methanol.

    • Causality: Methanol is chosen because it effectively solubilizes both the nitro starting material and the highly polar amine product, preventing product precipitation on the catalyst surface which would prematurely halt the reaction.

  • Catalyst Addition: Carefully add the wet 10% Pd/C to the solution.

    • Causality: Using water-wet Pd/C is a critical safety measure. Dry Pd/C is highly pyrophoric and can ignite methanol vapors upon contact.

  • Atmosphere Exchange: Seal the flask. Evacuate the flask under vacuum and backfill with inert Nitrogen gas (N₂). Repeat this cycle three times. Subsequently, evacuate the flask and backfill with Hydrogen gas (H₂) three times.

    • Causality: This rigorous purging eliminates oxygen from the system. An H₂/O₂ mixture in the presence of a Pd catalyst is highly explosive.

  • Execution: Pressurize the flask with H₂ to 1-3 atm (balloon or Parr shaker) and stir vigorously at room temperature for 2-4 hours.

    • Causality: Vigorous stirring is essential to overcome the gas-liquid-solid mass transfer limitations. Poor stirring leads to local hydrogen starvation, promoting the unwanted condensation route (Figure 1).

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting material (bright yellow, high Rf) will disappear, replaced by a highly UV-active baseline spot (amine). The macroscopic color of the solution will transition from deep yellow to pale yellow/colorless.

  • Workup & Isolation: Purge the flask with N₂ to remove residual H₂. Filter the reaction mixture through a tight pad of Celite. Wash the Celite pad thoroughly with additional methanol.

    • Causality: Celite traps the fine Pd/C particulates. Never let the Pd/C filter cake dry out in the air, as it will spontaneously ignite.

  • Concentration: Concentrate the filtrate under reduced pressure to afford 4-piperidino-3-methoxyaniline as an off-white to pale brown solid.

Protocol B: Chemical Reduction via Tin(II) Chloride

This method is ideal for lab-scale synthesis where high-pressure equipment is unavailable, or if the molecule contained a reducible moiety (like a double bond) that Pd/C would inadvertently reduce.

Materials:

  • 1-(2-Methoxy-4-nitrophenyl)piperidine (5.0 mmol, ~1.18 g)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (25.0 mmol, 5.64 g, 5.0 equiv)

  • Ethyl Acetate (30 mL) and Ethanol (10 mL)

Step-by-Step Procedure & Causality:

  • Reaction Setup: Dissolve the substrate in the EtOAc/EtOH mixture in a round-bottom flask.

    • Causality: The mixed solvent system ensures the solubility of the organic substrate (EtOAc) while providing a protic source (EtOH) necessary for the protonation steps in the Haber mechanism.

  • Execution: Add SnCl₂·2H₂O in one portion. Equip the flask with a reflux condenser and heat to 70 °C for 3 hours.

    • Causality: The reaction is highly exothermic initially. The condenser prevents solvent loss. Sn(II) acts as the electron donor, being oxidized to Sn(IV) in the process.

  • In-Process Control (IPC): Confirm completion via LC-MS. The target mass for the product is [M+H]⁺ = 207.1.

  • Workup (Critical Step): Cool the mixture to 0 °C. Slowly add 2N NaOH aqueous solution until the pH of the aqueous layer is >10.

    • Causality: Initially, the addition of base will form a thick, gelatinous white precipitate of tin hydroxides[Sn(OH)₂ / Sn(OH)₄], which traps the amine product. By continuing to add NaOH until pH >10, the amphoteric tin hydroxides are converted into highly water-soluble stannate complexes (e.g., Na₂SnO₃). This breaks the emulsion and releases the free-base amine into the organic layer.

  • Isolation: Extract the mixture with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the amine.

Analytical Characterization

To validate the success of the reduction, the following analytical signatures should be confirmed:

  • Mass Spectrometry (ESI-MS): The starting material exhibits an m/z of 237.1 [M+H]⁺. The successful reduction is confirmed by a mass shift of -30 Da, yielding a dominant peak at m/z 207.1 [M+H]⁺.

  • ¹H NMR (CDCl₃): The most distinct diagnostic feature is the appearance of a broad singlet integrating for 2 protons (the -NH₂ group) typically between 3.50 - 4.00 ppm, which disappears upon D₂O shake. Additionally, the aromatic protons will shift upfield (lower ppm) due to the transformation of the strongly electron-withdrawing nitro group into a strongly electron-donating amino group.

References

1.[1] CymitQuimica. CAS 118450-89-8: Piperidine, 1-(2-methoxy-4-nitrophenyl)-. Available at: 2.[3] Formenti, D., et al. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. Available at: 3.[5] Gowda, S., et al. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. Available at: 4.[2] PMC. Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. Available at: 5.[4] MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at:

Sources

Troubleshooting & Optimization

Improving yield of 1-(2-Methoxy-4-nitrophenyl)piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 1-(2-Methoxy-4-nitrophenyl)piperidine

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with drug discovery professionals encountering yield bottlenecks when synthesizing piperidine-substituted nitroaromatics. The coupling of piperidine to the 2-methoxy-4-nitrobenzene scaffold is a foundational Nucleophilic Aromatic Substitution (


) utilized in the development of various targeted therapeutics, including kinase inhibitors[1].

While this transformation appears straightforward on paper, achieving >90% yield requires rigorous control over reaction kinetics, leaving group dynamics, and thermodynamic driving forces. This guide provides a self-validating protocol, mechanistic insights, and a comprehensive troubleshooting FAQ to ensure reproducible success in your laboratory.

Mechanistic Rationale: The "Why" Behind the Chemistry

The reaction relies on the robust electron-withdrawing nature of the para-nitro group, which depletes electron density from the C1 position of the aromatic ring. When the piperidine nucleophile attacks, the system forms a transient, negatively charged Meisenheimer complex.

Mechanism N1 Electrophilic Arene (C1 activated by p-NO2) N2 Nucleophilic Attack (Piperidine Nitrogen) N1->N2 N3 Meisenheimer Complex (Stabilized by NO2) N2->N3 Rate-Determining Step N4 Leaving Group Departure (Fluoride Expulsion) N3->N4 Fast Delocalization N5 Target Molecule Formation N4->N5 Irreversible

Fig 1. Mechanistic logic of the SNAr pathway highlighting the critical Meisenheimer intermediate.

Causality Check: Why do we strongly prefer 1-fluoro-2-methoxy-4-nitrobenzene over the chloro- or bromo- analogues? In


 reactions, the rate-determining step is the formation of the Meisenheimer complex, not the breaking of the carbon-halogen bond. Fluorine's extreme electronegativity maximizes the electrophilicity of the C1 carbon and stabilizes the incoming negative charge far better than chlorine or bromine[2].

Standard Validated Protocol

This protocol is designed as a self-validating system. At each step, observable physical changes correlate with chemical milestones, ensuring you can verify the reaction's progress in real-time.

Reagents:

  • 1-Fluoro-2-methoxy-4-nitrobenzene (1.0 equiv, limiting reagent)

  • Piperidine (1.2 equiv)

  • Potassium Carbonate (

    
    , 1.5 equiv, finely powdered)
    
  • Anhydrous N,N-Dimethylformamide (DMF) (0.5 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 1-fluoro-2-methoxy-4-nitrobenzene and anhydrous DMF. Validation: The solution should be pale yellow and completely clear.

  • Base Addition: Add finely powdered

    
    . We use 
    
    
    
    because it acts as an insoluble heterogeneous base that safely scavenges the HF byproduct without degrading the solvent[2].
  • Nucleophile Introduction: Add piperidine dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12–15 hours[2]. Validation: The reaction will undergo a distinct color shift from pale yellow to deep orange/red. This hyperchromic shift is the physical manifestation of the extended

    
    -conjugation established when the piperidine nitrogen couples to the nitroaromatic system.
    
  • In-Process Monitoring: Pull an aliquot for TLC (Hexanes/EtOAc 3:1). Validation: The starting material (

    
    , UV active) should disappear, replaced by a bright yellow, highly UV-active product spot (
    
    
    
    ). LC-MS will confirm the product mass (Calculated for
    
    
    : 236.12; Expect
    
    
    at 237.1).
  • Quench & Isolation: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-cold water (10x volume of DMF). Validation: The sudden shift in dielectric constant forces the highly hydrophobic product to crash out as a bright yellow precipitate.

  • Purification: Vacuum filter the solid, wash thoroughly with cold water to remove residual DMF and inorganic salts, and dry in vacuo. Yields typically exceed 90% without the need for column chromatography.

Workflow A 1-Fluoro-2-methoxy- 4-nitrobenzene C SNAr Reaction K2CO3, DMF, 80°C A->C B Piperidine (1.2 equiv) B->C D Ice-Water Quench & Precipitation C->D 12-15h E Vacuum Filtration & Water Wash D->E Yellow Solid F 1-(2-Methoxy-4-nitrophenyl) piperidine E->F >90% Yield

Fig 2. Standardized experimental workflow for the SNAr synthesis of the target piperidine derivative.

Quantitative Optimization Data

To assist in rational experimental design, the following table summarizes the causal relationship between reaction parameters and expected yields.

Leaving GroupBaseSolventTemp (°C)Time (h)Expected YieldMechanistic Note
-F

DMF8012-15>90% Optimal

kinetics; Meisenheimer complex highly stabilized.
-F DIPEANMP1001285-90%Homogeneous organic base works well but complicates aqueous workup.
-Cl

DMF1002460-70%Slower kinetics due to lower electronegativity of Cl; requires higher heat.
-Br

Toluene1201870-80%Fails via

.
Requires Pd-catalysis (Buchwald-Hartwig)[3].

Troubleshooting & FAQs

Q: I only have 1-bromo-2-methoxy-4-nitrobenzene in my inventory. Can I force the


 reaction by increasing the temperature to 150 °C? 
A:  No, thermal forcing will primarily lead to decomposition and tar formation rather than the desired product. Bromine is an excellent leaving group for 

reactions, but it is poorly electronegative compared to fluorine, meaning it fails to sufficiently activate the C1 position for nucleophilic attack. If you must use the bromo-precursor, you must abandon the

pathway and switch to a Palladium-catalyzed Buchwald-Hartwig cross-coupling (e.g., using

, BINAP, and

in toluene at 120 °C)[3].

Q: My reaction stalled at 50% conversion. I am using 1-fluoro-2-methoxy-4-nitrobenzene and


 in acetonitrile. What is the issue? 
A:  The issue is solvent polarity. The transition state of the 

reaction involves a highly polar, negatively charged Meisenheimer complex. Acetonitrile (dielectric constant

) does not stabilize this intermediate as effectively as DMF (

, but with superior cation solvation) or DMSO (

). Switch your solvent to anhydrous DMF or DMSO[2]. Additionally, ensure your

is finely milled; large granular chunks have insufficient surface area to drive the heterogeneous reaction forward.

Q: After the ice-water quench, my product oiled out instead of precipitating as a solid. How do I recover it? A: "Oiling out" occurs when the product crashes out of solution above its glass transition temperature or when residual DMF acts as a co-solvent, preventing crystallization. To troubleshoot:

  • Extract the aqueous emulsion with Ethyl Acetate (3x).

  • Wash the combined organic layers vigorously with 5% aqueous LiCl or brine (5x) to pull the residual DMF into the aqueous phase.

  • Dry over

    
    , concentrate under reduced pressure, and triturate the resulting oil with cold hexanes or diethyl ether to induce crystallization.
    

Q: Is there a risk of the piperidine attacking the methoxy group instead of the fluorine? A: Regioselectivity is strictly controlled by the leaving group and electronic activation. The methoxy group is an electron-donating group (via resonance), which actually deactivates its ipso-carbon toward nucleophilic attack. Conversely, the fluorine is positioned para to the strongly electron-withdrawing nitro group, creating a highly electrophilic center. Piperidine will exclusively attack the fluorinated carbon.

References

*[3] Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Taylor & Francis. 3 *[2] 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. J-Stage.2 *[1] Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications.1

Sources

Troubleshooting low conversion in SNAr reactions of methoxy-nitrobenzenes

Technical Support Center: Optimization for Methoxy-Nitrobenzenes

Current Status: Operational Topic: Troubleshooting Low Conversion & Impurity Profiles Applicable Substrates: Halo-nitroanisoles, Methoxy-nitro-halobenzenes

Executive Summary: The "Deactivation" Dilemma

In nucleophilic aromatic substitution (



Although methoxy is inductively electron-withdrawing (


orthopara

This guide provides a systematic troubleshooting workflow to overcome these electronic barriers and optimize yield.

Diagnostic Workflow

Before altering parameters, identify the specific failure mode using the decision tree below.

TroubleshootingWorkflowStartReaction Analysis(LCMS / NMR)SM_LeftStarting Material (SM)> 20% RemainingStart->SM_LeftLow ConversionClean_ProfileClean Profile(Only SM + Product)SM_Left->Clean_ProfileNo ByproductsDirty_ProfileDirty Profile(Many Impurities)SM_Left->Dirty_ProfileNew Peaks ObservedAction_KineticsIssue: Kinetic BarrierSee Section 3.1Clean_Profile->Action_KineticsHomogeneousAction_SolubilityIssue: Solubility/AggregationSee Section 3.2Clean_Profile->Action_SolubilityPrecipitate PresentAction_SideRxnIssue: Side ReactionsSee Section 3.3Dirty_Profile->Action_SideRxnIdentify Impurity

Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure.

Troubleshooting Guide (Q&A)

Reactivity & Kinetics: "My reaction is stuck at 50% conversion."

Q: I am using a chloro-nitroanisole precursor. Why is the reaction so slow compared to a simple chloronitrobenzene? A: The methoxy group is likely deactivating the ring via resonance. In

12
  • Immediate Fix: Switch the leaving group from Chlorine (Cl) to Fluorine (F) .

    • Mechanism:[1][3][4][5][6][7][8][9] Unlike

      
      /
      
      
      , C-X bond breaking is not rate-determining in
      
      
      .[1][8] Fluorine is the most electronegative atom; it inductively stabilizes the Meisenheimer intermediate more than any other halogen, accelerating the addition step by orders of magnitude (
      
      
      ).
    • Data Support: Reaction rates for

      
      -halonitrobenzenes with methoxide typically follow the ratio 
      
      
      .

Q: I cannot change my starting material. How do I push the reaction? A: If you are locked into a chloride or bromide:

  • Concentration:

    
     is second-order (rate 
    
    
    ). Increase concentration to 0.5 M – 1.0 M if solubility permits.
  • Temperature: Increase temperature to 100–120 °C. Warning: Monitor for demethylation (see Section 3.3).

  • Microwave Irradiation: Microwave heating is particularly effective for deactivated

    
     substrates, often reducing reaction times from hours to minutes by accessing higher temperatures/pressures efficiently.
    
Solvent & Environment: "The starting material isn't dissolving."

Q: Which solvent should I use for methoxy-nitro substrates? A: Solvent choice is critical for stabilizing the polar transition state.

  • Recommendation: Use DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).

  • Why? These polar aprotic solvents solvate the cation (e.g.,

    
    , 
    
    
    ) well, leaving the nucleophilic anion "naked" and highly reactive.
  • Comparison:

    • DMSO: Highest rate acceleration, but difficult to remove and can act as an oxidant at high temps (

      
      C).
      
    • DMF: Good, but decomposes to dimethylamine at high temps, which can act as a competing nucleophile.

    • Acetonitrile: Often too low-boiling (

      
      C) for deactivated substrates.
      

Table 1: Solvent Selection Guide for Deactivated


SolventDielectric Constant (

)
Boiling Point (

C)
SuitabilityRisk Factor
DMSO 46.7189Excellent Oxidant at high T; Freeze-thaw handling.
NMP 32.2202High Difficult workup (water wash required).
DMF 36.7153Good Decomposes to

(impurity source).
THF 7.566Poor Too non-polar; reaction will be sluggish.
Impurity Profiling: "I see a new peak, but it's not the product."

Q: I see a byproduct with a mass of [M-14]. What is it? A: This is likely the phenolic product resulting from demethylation .

  • Cause: At high temperatures, nucleophiles (especially halides or thiolates generated in situ) can attack the methyl group of the methoxy substituent via an

    
     mechanism, cleaving the ether.
    
  • Solution: Lower the temperature and switch to a more reactive leaving group (Fluoride) to allow milder conditions. Avoid using iodide salts, as

    
     is a potent demethylating agent.
    

Q: I see a peak corresponding to [M-LG+OH]. Is it hydrolysis? A: Yes. Water is a potent enemy in deactivated

  • Mechanism: Hydroxide ions (from wet base or trace water) compete with your nucleophile.[5] Since the methoxy-nitro ring is deactivated, the reaction is slow, giving trace water ample time to react.

  • Protocol Fix:

    • Use anhydrous solvents (sure-seal or molecular sieves).

    • Use bases like

      
       or 
      
      
      that are dried prior to use.
    • Add activated 3Å or 4Å molecular sieves directly to the reaction vessel.

Q: Can the nitro group itself be displaced? A: Yes, denitration is a known side reaction, particularly if the nitro group is sterically crowded or if the nucleophile is hard (e.g., alkoxides). The nitro group is actually a better leaving group than methoxy.

  • Diagnosis: Look for a product where the nucleophile has replaced the

    
     group rather than the Halogen.
    
  • Mitigation: This is electronically driven. Ensure your Halogen is a better leaving group (Fluoride) to kinetically favor the desired pathway.

Advanced Experimental Protocol

Protocol:


 of 4-Fluoro-2-nitroanisole with a Secondary Amine

This protocol is designed to minimize water interference and maximize kinetic favorability.

Reagents:

  • Substrate: 4-Fluoro-2-nitroanisole (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: Anhydrous

    
     (2.0 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: Anhydrous DMSO (0.5 M concentration)

Step-by-Step:

  • Preparation: Dry glassware in an oven (

    
    C) for at least 1 hour. Cool under nitrogen flow.
    
  • Charging: Add the fluoro-substrate, base, and a stir bar.

  • Solvation: Add anhydrous DMSO via syringe. Stir to create a suspension.

  • Nucleophile Addition: Add the amine nucleophile.

    • Tip: If the amine is a solid, add it with the other solids in step 2.

  • Reaction: Heat to 80 °C (oil bath or heating block).

    • Checkpoint: Monitor by LCMS at 1 hour. If <10% conversion, raise temp to 100 °C.

  • Workup (Critical for DMSO):

    • Dilute reaction mixture with EtOAc (10 volumes).

    • Wash with Water (3x) to remove DMSO.

    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      

Mechanistic Visualization

The following diagram illustrates the "Electronic Tug-of-War" that dictates reactivity.

ElectronicEffectsOMeMethoxy Group(EDG)RingBenzene RingOMe->RingResonance Donation (+R)Destabilizes IntermediateMeisenheimerMeisenheimerComplexRing->MeisenheimerNucleophilic AttackNitroNitro Group(EWG)Nitro->RingResonance Withdrawal (-R)Stabilizes IntermediateLGLeaving Group(F/Cl)LG->MeisenheimerInductive Stabilization(F >> Cl)

Figure 2: The methoxy group (+R) competes with the nitro group (-R). Success depends on the Leaving Group (LG) tipping the balance.[4]

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Terrier, F. (1982). Rate and Equilibrium Studies in Jackson-Meisenheimer Complexes. Chemical Reviews, 82(2), 77–152. Link

  • Rohrbaugh, D. K. (1998). Methanol Chemical Ionization Mass Spectrometry of Nitroarenes. Journal of Mass Spectrometry, 33, 1137.
  • Neustadt, B. R. (1994). Facile Nucleophilic Substitution of Nitro-Activated Aryl Fluorides. Tetrahedron Letters, 35(3), 379-380.

Controlling side products in the synthesis of nitrophenyl piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8492: Process Optimization & Impurity Control in Nitrophenyl Piperidine Scaffolds Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Department: Synthetic Chemistry Support / Medicinal Chemistry Division

Executive Summary

This support guide addresses the synthesis of N-(nitrophenyl)piperidines , a critical pharmacophore in the development of antibiotics, antipsychotics, and analgesic precursors. The formation of the C–N bond between the electron-deficient nitroarene and the secondary amine (piperidine) is theoretically straightforward but practically prone to specific impurity profiles that degrade library quality.

This guide focuses on the two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and N-Alkylation , providing mechanistic insights to suppress side reactions such as regio-isomerization, hydrolysis, and over-alkylation.

Module 1: The SNAr Route (Fluoronitrobenzene Displacement)

User Question: I am reacting 2,4-difluoronitrobenzene with piperidine using K₂CO₃ in DMF. I am observing a mixture of two isomers and a persistent yellow impurity that does not correspond to the product. How do I control the regioselectivity and eliminate the yellow byproduct?

Technical Analysis

In poly-halogenated nitroarenes, regioselectivity is dictated by the interplay of electronic activation (ortho/para to the nitro group) and steric hindrance .

  • Regioselectivity (The Isomer Issue):

    • Mechanism: The nitro group activates the ortho and para positions via resonance (Meisenheimer complex stabilization). The ortho position (2-position) is often kinetically favored due to the inductive withdrawal of the nitro group, unless the nucleophile is bulky.

    • Piperidine Factor: Piperidine is a moderately bulky secondary amine. While electronic activation favors the ortho attack, steric repulsion can push the reaction toward the para (4-position) fluorine.

    • Resolution: To favor the para product (4-substituted), lower the temperature to 0°C to operate under kinetic control where steric factors are magnified, or switch to a less polar solvent (e.g., Toluene) to destabilize the tighter transition state required for ortho attack.

  • Hydrolysis (The Yellow Impurity):

    • Root Cause: The "persistent yellow impurity" is likely 2,4-dinitrophenol (or fluoro-nitrophenol), formed via hydrolysis of the C–F bond by trace water. The phenoxide anion is deeply colored (yellow/orange).

    • Causality: DMF is hygroscopic. At high temperatures (>80°C) with K₂CO₃, even 0.5% water content initiates competitive hydrolysis relative to aminolysis.

Protocol Optimization: SNAr Pathway

SNAr_Pathways Start 4-Fluoronitrobenzene Complex Meisenheimer Complex Start->Complex  k1 (slow) Phenol Impurity A: 4-Nitrophenol Start->Phenol  Hydrolysis (Wet Solvent) Ether Impurity B: Alkoxy-nitrobenzene Start->Ether  Etherification (if MeOH/EtOH used) Piperidine + Piperidine (Nucleophile) Piperidine->Complex Product Target: N-(4-nitrophenyl)piperidine Complex->Product  k2 (fast) - HF Water + H₂O / OH⁻ (Trace Moisture) Water->Phenol Alcohol + ROH / RO⁻ (Solvent) Alcohol->Ether

Figure 1: Mechanistic divergence in SNAr reactions. Note that moisture leads to irreversible phenol formation.

Corrective Actions:

  • Solvent Switch: Replace DMF with Acetonitrile (MeCN) or DMSO (anhydrous) . MeCN allows for easier workup and lower temperatures.

  • Base Selection: Switch from K₂CO₃ to DIPEA (Hünig's base) . Organic bases are soluble, preventing surface-area limitations, and are generally less hygroscopic than bulk inorganic salts.

  • Water Scavenging: Add 3Å Molecular Sieves to the reaction vessel if using hygroscopic solvents.

Module 2: The N-Alkylation Route (Alkyl Halide Displacement)

User Question: I am synthesizing N-(4-nitrophenethyl)piperidine using the bromide precursor. I see a spot on TLC that stays at the baseline and another that moves very high. My yield is only 45%.

Technical Analysis

N-Alkylation of piperidine with alkyl halides (e.g., 4-nitrophenethyl bromide) competes with two major side reactions: Elimination and Quaternization .

  • Over-Alkylation (The Baseline Spot):

    • Identity: Quaternary ammonium salt (Dialkyl-piperidinium).

    • Mechanism: The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine). If the alkyl halide is in excess or added too quickly, the product reacts again.

    • Observation: Quaternary salts are ionic and highly polar, sticking to the baseline in standard EtOAc/Hexane TLC systems.

  • Elimination (The High Rf Spot):

    • Identity: 4-nitrostyrene.

    • Mechanism: E2 elimination.[1] The piperidine acts as a base rather than a nucleophile, deprotonating the β-carbon. This is favored by heat and steric hindrance.

Data Summary: Solvent & Base Effects on Alkylation
ParameterCondition A (Poor Control)Condition B (Optimized)Mechanistic Rationale
Stoichiometry 1:1 (Amine:Halide)1.2:1 to 1.5:1 (Amine:Halide) Excess amine ensures the alkyl halide is consumed by the secondary amine before it can react with the product.
Addition Mode One-pot / BolusDropwise (Syringe Pump) Low instantaneous concentration of electrophile minimizes over-alkylation.
Temperature Reflux (>80°C)RT to 40°C Higher T favors Elimination (E2) over Substitution (SN2) due to entropy.
Solvent Ethanol/MethanolAcetonitrile / THF Protic solvents can solvate the nucleophile, reducing its reactivity (SN2 suppression).

Module 3: Purification & Isolation Protocols

User Question: How do I efficiently separate the quaternary ammonium salt and the unreacted piperidine from my final product without running a difficult column?

Self-Validating Purification Protocol

Since the product is a tertiary amine, we can exploit pH-dependent solubility switches to purify it without chromatography.

Step-by-Step Acid-Base Extraction:

  • Quench: Dilute reaction mixture with EtOAc.

  • Acid Wash (Critical Step):

    • Wash the organic layer with 0.5 M HCl .

    • Chemistry: The product (tertiary amine) and unreacted piperidine protonate and move to the aqueous layer.

    • Separation: The non-basic impurities (e.g., nitrostyrene, unreacted alkyl halide) remain in the organic layer. Discard the organic layer.

  • Basification:

    • Take the aqueous acidic layer and cool to 0°C.

    • Slowly add 2 M NaOH until pH > 12.

    • Chemistry: The amines are deprotonated and become insoluble in water.

  • Extraction: Extract the cloudy aqueous mixture with DCM (x3).

  • Scavenging Unreacted Piperidine:

    • If piperidine remains (check TLC), treat the organic layer with acetic anhydride (1.1 eq relative to excess piperidine) .

    • Chemistry: Piperidine becomes an amide (N-acetylpiperidine), which is non-basic.

    • Repeat the Acid Wash (Step 2). The amide will now stay in the organic layer, while your product moves to the aqueous layer.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Issue: Low Purity / Yield CheckTLC Check TLC / LCMS Start->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left New_Spots New Impurity Spots CheckTLC->New_Spots Action_SM 1. Increase Conc. 2. Switch to DMSO 3. Check Base Solubility SM_Left->Action_SM Identify_Imp Identify Impurity Rf New_Spots->Identify_Imp Baseline Baseline Spot (Quat Salt) Identify_Imp->Baseline HighRf High Rf Spot (Elimination/Hydrolysis) Identify_Imp->HighRf Fix_Base Reduce Temp Add Halide Slowly Baseline->Fix_Base Fix_High Dry Solvents Lower Base Strength HighRf->Fix_High

Figure 2: Logic flow for diagnosing reaction failures in piperidine functionalization.

References

  • BenchChem. (2025).[2][3][4] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Link

  • Royal Society of Chemistry. (2002). Solvents effects on aromatic nucleophilic substitutions.[3][5] Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. J. Chem. Soc., Perkin Trans. 2. Link

  • National Institutes of Health (PMC). (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines. Link

  • LibreTexts Chemistry. (2023). Elimination vs. Substitution: Factors affecting the competition. Link

  • WuXi AppTec. (2020). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Link

Sources

Effect of temperature on the stability of 1-(2-Methoxy-4-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide to address the specific thermal stability profile of 1-(2-Methoxy-4-nitrophenyl)piperidine (CAS: 118450-89-8) .

This compound presents unique thermal handling challenges due to its structural dichotomy: it combines a thermally sensitive, highly energetic nitroaromatic moiety with an oxidatively vulnerable piperidine heterocycle[1]. Understanding the thermodynamic limits and degradation kinetics of these functional groups is critical for safe scale-up, accurate analytical quantification, and long-term storage in drug development workflows.

Part 1: Troubleshooting & FAQs (Mechanistic Q&A)

Q1: Why does my batch of 1-(2-Methoxy-4-nitrophenyl)piperidine turn dark brown and show multiple impurities when vacuum dried above 80°C? A: The discoloration is a macroscopic indicator of early-stage radical decomposition. Nitroaromatic compounds possess a high C-NO2 bond-dissociation energy (approximately 297 ± 17 kJ/mol), but their thermal decomposition is highly exothermic and autocatalytic once initiated[2]. Even at moderate temperatures (80°C–100°C), localized hot spots can trigger the homolytic cleavage of the C-NO2 bond, releasing NO2 radicals[3]. The ortho-methoxy group influences the overall electronic characteristics of the molecule, potentially stabilizing intermediate radicals and accelerating this degradation[1]. To prevent this, vacuum drying must be strictly maintained below 50°C.

Q2: During GC-MS analysis, I observe unexpected peaks corresponding to [M-NO2] and[M-NO]. Is the compound degrading in the inlet? A: Yes, this is a classic analytical artifact caused by gas-phase thermal fragmentation in high-temperature GC inlets (>250°C). Under intense thermal stress, the nitroaromatic ring undergoes two primary decomposition pathways: it either directly cleaves to form a phenyl radical and NO2 gas, or it undergoes an intramolecular rearrangement to a nitrite ester, which subsequently fragments to release a phenoxy radical and NO gas[3]. To obtain an accurate purity assay, switch to LC-MS (Liquid Chromatography-Mass Spectrometry) using a cold electrospray ionization (ESI) source to preserve the molecular ion.

Q3: How does prolonged thermal stress affect the piperidine moiety of this compound? A: While the piperidine ring is generally more thermally stable than the nitroaromatic section (often stable up to 160°C in inert conditions), it is highly susceptible to oxidative degradation[4]. In the presence of oxygen—or radicals generated from the premature decomposition of the nitro group—the piperidine ring undergoes rapid hydrogen abstraction. This leads to the formation of 2,3,4,5-tetrahydropyridine (an imine) and can eventually result in ring-opening polymeric byproducts[5].

Part 2: Quantitative Thermal Stability Data

To facilitate rapid risk assessment during experimental design, the thermodynamic parameters governing the degradation of this compound's structural components are summarized below.

Parameter / Structural MoietyValue / ObservationMechanistic DriverRef
C-NO2 Bond Dissociation Energy ~297 ± 17 kJ/molHigh energy barrier, but highly exothermic upon cleavage.[2]
Nitroaromatic Thermal Onset > 150°C (Exothermic)Autocatalytic radical generation (phenyl radical + NO2).[2][3]
Piperidine Oxidative Degradation > 160°CH-abstraction leading to imine (tetrahydropyridine) formation.[4][5]
Gas-Phase Fragmentation > 250°CNitrite rearrangement yielding phenoxy radicals and NO gas.[3]

Part 3: Self-Validating Experimental Protocol

Methodology: Differential Scanning Calorimetry (DSC) for Thermal Hazard Assessment Before utilizing 1-(2-Methoxy-4-nitrophenyl)piperidine in heated reactors, you must establish its exact thermal onset temperature (


) to prevent runaway reactions.
  • Step 1: System Validation (The Self-Validating Control): Before testing the target compound, run a highly characterized reference standard (e.g., 2-nitrotoluene) under identical conditions. If the reference

    
     deviates by more than 
    
    
    
    from established literature values, recalibrate the DSC using Indium and Zinc standards. Causality: This ensures the thermal data collected for your specific batch is absolute, trustworthy, and free from instrumental drift.
  • Step 2: Sample Preparation: Weigh exactly 1.0–2.0 mg of the compound into a gold-plated, high-pressure DSC crucible and seal it. Causality: Nitroaromatics undergo rapid pressure rises during decomposition[2]. High-pressure crucibles prevent premature pan rupture, and micro-gram sample sizes mitigate thermal runaway damage to the DSC sensor.

  • Step 3: Atmosphere Control: Purge the furnace with dry Nitrogen (N2) at a flow rate of 50 mL/min for 5 minutes prior to the run. Causality: Eliminating oxygen prevents the oxidative degradation of the piperidine ring[5], allowing you to isolate and measure the intrinsic thermal stability of the nitroaromatic moiety.

  • Step 4: Heating Profile: Ramp the temperature from 25°C to 350°C at a strictly controlled rate of 5°C/min. Causality: A slower heating rate provides higher thermodynamic resolution for detecting the exact

    
     of the initial exothermic decomposition phase.
    
  • Step 5: Data Analysis: Integrate the exothermic peak to calculate the heat of decomposition (

    
    ). If 
    
    
    
    J/g, the material poses a severe explosion hazard under confined heating and requires specialized blast-shielded reactors.

Part 4: Mechanistic Visualization

The following diagram maps the bifurcated thermal degradation pathways of the compound, illustrating how thermal stress independently attacks the nitroaromatic and piperidine systems.

ThermalDegradation Start 1-(2-Methoxy-4-nitrophenyl)piperidine (Thermal Stress >150°C) PathA Nitroaromatic Degradation (Autocatalytic) Start->PathA PathB Piperidine Ring Oxidation (Radical/O2 Mediated) Start->PathB Radical1 C-NO2 Cleavage Produces NO2 + Phenyl Radical PathA->Radical1 Radical2 Nitrite Rearrangement Produces NO + Phenoxy Radical PathA->Radical2 Imine H-Abstraction Forms Tetrahydropyridine PathB->Imine Polymer Ring-Opening Polymeric Byproducts PathB->Polymer Radical1->Imine Radical attack

Fig 1: Thermal degradation pathways of 1-(2-Methoxy-4-nitrophenyl)piperidine.

References

  • CymitQuimica.Piperidine, 1-(2-methoxy-4-nitrophenyl)-.
  • Texas A&M University (OAKTrust).Thermal Hazard Analysis of Nitroaromatic Compounds.
  • King Abdullah University of Science and Technology (KAUST).Investigation of thermal decomposition of nitrobenzene: An energetic material.
  • ResearchGate.Thermal degradation of piperazine and its structural analogs.
  • National Institutes of Health (PMC).Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Substituted Nitrobenzene Substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals facing low yields, stalled reactions, or complex impurity profiles when attempting substitutions on sterically hindered ortho-substituted nitrobenzenes.

Below, we break down the mechanistic causality of these failures and provide validated, step-by-step troubleshooting protocols to force these challenging reactions to completion.

Part 1: Mechanistic Insights (The "Why")

FAQ 1: Why does ortho-substitution severely reduce SNAr yields in nitrobenzenes?

The failure of Nucleophilic Aromatic Substitution (SNAr) in 2-substituted nitrobenzenes (e.g., 1-chloro-2-ethylnitrobenzene) is driven by a combination of physical and electronic factors:

  • Physical Trajectory Blocking: A bulky ortho-alkyl or ortho-halo group physically obstructs the Bürgi-Dunitz-like approach angle required for the nucleophile to attack the electrophilic carbon.

  • Electronic Decoupling (Out-of-Plane Twisting): For the nitro group to stabilize the anionic intermediate (the Meisenheimer complex) via resonance, its p-orbitals must remain coplanar with the aromatic ring. Bulky ortho-substituents force the nitro group to twist out of this plane to relieve steric strain. This breaks the

    
    -orbital overlap, drastically reducing the nitro group's electron-withdrawing capacity and raising the activation energy of the reaction [1].
    

SNAr_Mechanism SM 1-Fluoro-2-alkyl nitrobenzene + Nucleophile TS1 Transition State 1 (Rate-Determining) SM->TS1 Nucleophilic Attack MC Meisenheimer Complex (Resonance Stabilized) TS1->MC Activation Barrier TS2 Transition State 2 (Fast) MC->TS2 Leaving Group Departure Prod Substituted Product + F- TS2->Prod Aromaticity Restored

Energetic pathway of SNAr highlighting the rate-determining Meisenheimer complex formation.

FAQ 2: Why should I use Fluorine instead of Chlorine as a leaving group?

It is a common misconception to rely on SN1/SN2 leaving group trends (I > Br > Cl > F) for SNAr. In SNAr, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex, not the elimination of the leaving group.

This phenomenon is known as the "Element Effect" [2]. Fluorine is highly electronegative and withdraws electron density via the inductive (-I) effect. This stabilizes the transition state leading to the Meisenheimer complex, lowering the activation barrier. Consequently, fluorinated nitrobenzenes can react up to 3,300 times faster than their chlorinated or iodinated counterparts, easily overcoming the steric penalty of an ortho-substituent [3].

Part 2: Troubleshooting & Optimization (The "How")

FAQ 3: My SNAr with 1-chloro-2-alkylnitrobenzene is stalling. How do I force the reaction?

If you cannot change the leaving group to fluorine, you must manipulate the thermodynamics and solvent environment:

  • Solvent Selection: Switch from polar protic solvents (like methanol, which hydrogen-bonds and "cages" the nucleophile) to polar aprotic solvents (DMSO, DMF, NMP). These solvents leave the nucleophile unsolvated ("naked") and highly reactive, while effectively solvating the Meisenheimer complex.

  • Temperature: Sterically hindered SNAr often requires forcing conditions (100–150 °C). Ensure your nucleophile does not degrade at these temperatures.

Quantitative Comparison: Leaving Groups & Solvents
VariableSelectionRelative SNAr ReactivityMechanistic Rationale
Leaving Group -F Extremely High (~3300x)Strong -I effect stabilizes the rate-determining transition state.
Leaving Group -Cl Moderate (1x)Weaker -I effect; larger atomic radius increases steric clash.
Leaving Group -Br / -I Low (<1x)Poor electronegativity; bulky size exacerbates ortho-steric hindrance.
Solvent DMSO / DMF HighLeaves nucleophile unsolvated; stabilizes anionic intermediate.
Solvent MeOH / EtOH LowDampens nucleophilicity via hydrogen bonding; protic quenching.
FAQ 4: Direct SNAr failed completely due to extreme steric bulk. What are the alternative pathways?

When reacting a 2-substituted nitrobenzene with a highly hindered secondary amine or bulky alkoxide, the activation barrier for SNAr becomes insurmountable. In these cases, abandon SNAr and utilize Transition-Metal Catalysis (e.g., Palladium-catalyzed Buchwald-Hartwig amination). This shifts the mechanism from addition-elimination to oxidative addition/reductive elimination, entirely bypassing the sterically demanding Meisenheimer complex.

DecisionTree Start 2-Substituted Nitrobenzene Substitution Required CheckLG Is the leaving group Fluorine? Start->CheckLG UseF Synthesize 1-Fluoro analog (Element Effect) CheckLG->UseF No CheckNuc Is the nucleophile sterically hindered? CheckLG->CheckNuc Yes UseF->CheckNuc OptSNAr Perform SNAr in DMSO/DMF at elevated temp (100-150°C) CheckNuc->OptSNAr No (Primary Amine) CatCross Switch to Pd-Catalyzed Buchwald-Hartwig Coupling CheckNuc->CatCross Yes (Secondary/Bulky)

Workflow for selecting between direct SNAr and transition-metal catalyzed cross-coupling.

Part 3: Validated Experimental Protocols

Protocol A: High-Temperature SNAr using the "Element Effect"

Use this protocol when utilizing a 1-fluoro-2-substituted nitrobenzene to overcome steric hindrance.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the 1-fluoro-2-alkylnitrobenzene in anhydrous DMSO to achieve a 0.5 M concentration.

  • Reagent Addition: Add 1.2 equivalents of the nucleophile (e.g., substituted amine). Add 2.0 equivalents of anhydrous potassium carbonate (

    
    ) as a base to scavenge the generated HF and prevent protonation of the nucleophile.
    
  • Reaction: Seal the flask and heat to 120 °C for 12–24 hours under a positive pressure of nitrogen.

  • Self-Validation Check: Observe the reaction mixture. The formation of the Meisenheimer complex is typically accompanied by a distinct deep red or orange color shift. The absence of this color change within the first hour indicates the nucleophile is insufficiently reactive or completely sterically blocked.

  • Workup: Cool to room temperature. Quench by pouring the mixture into ice water (5x volume of DMSO). If the product precipitates, isolate via vacuum filtration. Otherwise, extract with Ethyl Acetate (3x), wash the combined organic layers extensively with brine (5x) to remove residual DMSO, dry over

    
    , and concentrate in vacuo.
    
Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination for Ultra-Bulky Substrates

Use this protocol when direct SNAr fails due to the use of secondary amines or extreme ortho-bulk on a chlorinated/brominated nitrobenzene.

  • Glovebox Setup: In a nitrogen-filled glovebox, charge an oven-dried vial with 1.0 eq of 1-chloro-2-alkylnitrobenzene, 1.2 eq of the bulky amine, and 1.5 eq of Sodium tert-butoxide (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Catalyst Loading: Add 0.05 eq of

    
     (palladium source) and 0.10 eq of a bulky biaryl phosphine ligand (e.g., BrettPhos or RuPhos). Causality note: Bulky ligands promote the difficult reductive elimination step.
    
  • Solvent: Add anhydrous, degassed Toluene or 1,4-Dioxane to achieve a 0.2 M concentration.

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 100 °C for 16 hours.

  • Self-Validation Check: Monitor via LC-MS. The disappearance of the starting material mass and the appearance of the product mass without the characteristic deep red SNAr color shift confirms the catalytic cycle is operating.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

References

  • A Comparative Guide to the Synthetic Utility of 2-Ethylnitrobenzene and Other Nitroarom
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH) / PMC.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

Validation & Comparative

Comparative Guide: High-Resolution ¹H NMR Analysis of 1-(2-Methoxy-4-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of complex active pharmaceutical ingredient (API) intermediates requires robust analytical frameworks. For 1-(2-Methoxy-4-nitrophenyl)piperidine , Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for confirming molecular identity and purity. This guide objectively compares the performance of different NMR solvent systems (CDCl₃ vs. DMSO-d₆) and instrumentation platforms (60 MHz Benchtop vs. 400 MHz High-Field) to help researchers and drug development professionals optimize their analytical workflows.

Analyte Profiling: 1-(2-Methoxy-4-nitrophenyl)piperidine

The molecule features a 1,2,4-trisubstituted benzene ring with a push-pull electronic system: an electron-withdrawing nitro group (-NO₂) at C4, an electron-donating methoxy group (-OCH₃) at C2, and a piperidine ring at C1. This specific substitution pattern creates a highly diagnostic ¹H NMR signature:

  • Aliphatic Region (1.5–3.3 ppm): Complex multiplets corresponding to the piperidine ring protons.

  • Oxygenated Region (~3.9 ppm): A sharp, distinct singlet representing the methoxy protons.

  • Aromatic Region (6.8–8.0 ppm): A classic AMX or ABX spin system (two doublets and a doublet of doublets) driven by the ortho/meta couplings of the trisubstituted benzene ring.

Comparative Analysis I: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the magnetic environment of the analyte. While [1],1 [2].

The Causality of Solvent-Induced Shifts: As demonstrated in comprehensive solvent studies,2 [3]. For a non-protic molecule like 1-(2-Methoxy-4-nitrophenyl)piperidine, this shift is not driven by hydrogen bonding, but rather by solvent magnetic anisotropy and electric field effects. The highly polar nature of DMSO-d₆ interacts strongly with the dipole of the nitro group, typically causing a downfield shift in the adjacent aromatic protons compared to CDCl₃.

Table 1: Solvent Comparison & Expected ¹H NMR Chemical Shifts
Proton EnvironmentMultiplicity & IntegrationExpected Shift in CDCl₃ (δ ppm)Expected Shift in DMSO-d₆ (δ ppm)Operational Impact
Piperidine (β, γ -CH₂) Multiplets (6H)1.50 - 1.801.45 - 1.70Minimal solvent effect; broad multiplets.
Piperidine (α -CH₂-N) Multiplet (4H)3.10 - 3.303.15 - 3.35Slight downfield shift in DMSO due to polarity.
Methoxy (-OCH₃) Singlet (3H)~3.90~3.95Sharp singlet; excellent internal reference check.
Aromatic H-6 Doublet (1H, J~8.5 Hz)~6.95~7.05Shielded by the adjacent electron-donating piperidine.
Aromatic H-3 Doublet (1H, J~2.5 Hz)~7.70~7.85Deshielded by the nitro group; strong DMSO interaction.
Aromatic H-5 dd (1H, J~8.5, 2.5 Hz)~7.85~8.00Deshielded by the nitro group; strong DMSO interaction.

Comparative Analysis II: Instrumentation (Benchtop vs. High-Field)

The analytical landscape is shifting with the advent of cryogen-free benchtop NMRs. However, the Larmor frequency—directly proportional to the applied magnetic field (B₀)—dictates both the sensitivity (population difference between spin states) and the resolution (chemical shift dispersion in Hz).

The Causality of Field Strength: 3 [4]. However,4 [5]. High-field systems (400+ MHz) resolve these multiplets into clear, first-order coupling patterns.

Table 2: Benchtop (60 MHz) vs. High-Field (400 MHz) Performance Metrics
ParameterBenchtop NMR (60 MHz)High-Field NMR (400 MHz)
Magnet Technology Permanent NdFeB (Cryogen-free)Superconducting (Requires Liquid He/N₂)
Spectral Resolution Low (Overlap in piperidine multiplets)High (Baseline separation of all multiplets)
Sensitivity (LOD) Moderate (~10-50 mM required)High (<1 mM required)
Cost & Footprint Low capital cost; fits on a lab benchHigh capital cost; requires dedicated facility
Best Use Case Routine reaction monitoring & QA/QCComplex structural elucidation & impurity profiling

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, every step of the NMR workflow must be a self-validating system. Follow this methodology for the analysis of 1-(2-Methoxy-4-nitrophenyl)piperidine:

Step 1: Sample Preparation

  • Action: Weigh exactly 15 mg of the analyte and dissolve it in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: TMS provides a highly shielded, unreactive internal reference standard at exactly 0.00 ppm, ensuring chemical shift accuracy independent of magnetic field drift.

Step 2: Filtration

  • Action: Filter the dissolved sample through a tightly packed glass wool plug into a standard 5 mm borosilicate NMR tube.

  • Causality: Suspended particulates distort the magnetic field homogeneity (B₀) around the sample, leading to broad, non-Lorentzian lineshapes and loss of resolution.

Step 3: Probe Tuning and Matching

  • Action: Insert the sample and adjust the probe circuit to the exact Larmor frequency of ¹H for your specific instrument.

  • Causality: Proper tuning maximizes the efficiency of the radiofrequency (RF) pulse power transfer and optimizes the signal-to-noise ratio (SNR) during detection.

Step 4: Locking and Shimming

  • Action: Lock the spectrometer onto the deuterium frequency of the CDCl₃. Run gradient shimming (e.g., TopShim) until the Z-axis gradients stabilize.

  • Causality: Locking compensates for temporal magnetic field drift. Shimming corrects spatial inhomogeneities in the magnetic field, ensuring sharp peak shapes and accurate J-coupling measurements.

Step 5: Acquisition & Processing

  • Action: Apply a 90° RF pulse. Set the relaxation delay (D1) to 2.0 seconds and acquire 16 to 64 scans. Apply a Fourier Transform (FT), followed by zero- and first-order phase corrections.

  • Causality: A sufficient D1 ensures complete longitudinal relaxation (T1) of all protons between scans, which is a strict mathematical requirement for accurate, quantitative peak integration.

Workflow Visualization

NMR_Workflow Step1 1. Sample Preparation Dissolve 15 mg API in 0.6 mL CDCl3 Step2 2. Filtration Remove particulates to ensure B0 homogeneity Step1->Step2 Step3 3. Instrument Selection Evaluate Benchtop (60MHz) vs High-Field (400MHz) Step2->Step3 Step4 4. Probe Tuning & Matching Maximize RF power transfer Step3->Step4 Step5 5. Locking & Shimming Compensate for drift & optimize peak shape Step4->Step5 Step6 6. Data Acquisition Apply 90° pulse, collect FID (16-64 scans) Step5->Step6 Step7 7. Signal Processing FT, Phase/Baseline Correction, Integration Step6->Step7 Step8 8. Structural Validation Confirm 1-(2-Methoxy-4-nitrophenyl)piperidine Step7->Step8

Fig 1. Self-validating NMR workflow for 1-(2-Methoxy-4-nitrophenyl)piperidine analysis.

References

  • 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Source: National Institutes of Health (NIH) / Magn Reson Chem. URL:[Link]

  • Revolutionizing NMR: Bringing advanced spectroscopy from the basement to the benchtop Source: News-Medical URL:[Link]

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Mass spectrometry fragmentation pattern of 1-(2-Methoxy-4-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-(2-Methoxy-4-nitrophenyl)piperidine , a compound featuring a piperidine ring attached to a nitro-substituted anisole core.[1][2]

This analysis compares the target compound against structurally significant analogs to isolate the specific contributions of the ortho-methoxy and para-nitro substituents to the fragmentation topology.

Part 1: Executive Technical Summary

  • Compound: 1-(2-Methoxy-4-nitrophenyl)piperidine[1][2][3][4]

  • CAS: 118450-89-8[1][2]

  • Molecular Formula:

    
    [1]
    
  • Monoisotopic Mass: 236.1161 Da[1][2]

  • Primary Application: Synthetic intermediate for pharmaceutical scaffolds (e.g., substituted anilines, benzimidazoles); potential impurity in piperidine-based drug synthesis.[1][2]

The Fragmentation Fingerprint: The mass spectral behavior of this molecule is governed by the competition between the basic piperidine nitrogen (protonation site in ESI) and the electron-deficient nitroaromatic ring.

  • Dominant Mechanism: Charge retention on the piperidine nitrogen followed by

    
    -cleavage or ring opening.[1][2]
    
  • Secondary Mechanism: Neutral loss of the nitro group (

    
     or 
    
    
    
    ) and methoxy radical ejection.[2]

Part 2: Comparative Fragmentation Analysis

To validate the specific spectral features of the target, we compare it with 1-(4-Nitrophenyl)piperidine (lacking the methoxy group).[1] This comparison isolates the "Methoxy Effect" on the fragmentation pathway.[2]

Table 1: Comparative Ionization Profile (ESI-MS/MS)
FeatureTarget Compound Comparator: 1-(4-Nitrophenyl)piperidine Mechanistic Insight
Precursor Ion

m/z 237 m/z 207 The +30 Da shift confirms the methoxy substitution.[1][2]
Base Peak (MS2) m/z 86 (Piperidine ring)m/z 86 (Piperidine ring)The piperidine ring integrity dominates the low-mass region in both.[1][2]
Nitro Loss

m/z 191 m/z 161 Characteristic neutral loss of 46 Da.[1][2] The methoxy group stabilizes the resulting phenyl cation via resonance.[2]
Methoxy Loss

m/z 205 Not ObservedSpecific to Target. Ortho-effect facilitates methanol loss via H-transfer.[1][2]
Aryl Cation $[Ar]^+ m/z 152 m/z 122 Cleavage of the C-N bond connecting the rings.
Structural Drivers of Fragmentation[6][7]
  • The Piperidine Core (m/z 84/86): In both Electron Ionization (EI) and Electrospray Ionization (ESI), the piperidine ring is the charge carrier.[1][2]

    • EI Mode: The base peak is consistently m/z 84 (

      
      ), formed by 
      
      
      
      -cleavage adjacent to the nitrogen.[1][2]
    • ESI Mode: The protonated piperidine ring often opens or cleaves to form m/z 86 (

      
      ) or loses the aromatic substituent entirely.[1][2]
      
  • The "Ortho-Methoxy" Effect: Unlike the comparator, the target compound possesses a methoxy group ortho to the piperidine attachment.[2]

    • Steric Strain: The bulky methoxy group forces the piperidine ring out of planarity with the benzene ring, weakening the

      
       bond. This leads to a higher abundance of the aryl cation fragment (m/z 152 ) compared to the unsubstituted analog.[2]
      
    • Electronic Stabilization: The methoxy oxygen acts as a donor, stabilizing the carbocation formed after nitro group loss.[2]

Part 3: Mechanistic Pathway (Visualization)

The following diagram details the ESI(+) fragmentation pathway, highlighting the divergence between the nitro-loss pathway and the piperidine-ring retention pathway.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 237 NitroLoss [M+H - NO2]+ m/z 191 Parent->NitroLoss - NO2 (46 Da) PipCleavage Piperidine Ring Ion (C5H12N+) m/z 86 Parent->PipCleavage C-N Bond Cleavage MethanolLoss [M+H - CH3OH]+ m/z 205 Parent->MethanolLoss - CH3OH (Ortho Effect) ArylCation Aryl Cation (Methoxy-phenyl) m/z 122 NitroLoss->ArylCation - Piperidine MethanolLoss->ArylCation - NO2

Figure 1: Proposed ESI(+) fragmentation pathway for 1-(2-Methoxy-4-nitrophenyl)piperidine showing parallel loss of nitro and methoxy groups.[1]

Part 4: Experimental Protocol (Self-Validating)

To reproduce these results or analyze this compound as an impurity, use the following standardized LC-MS/MS protocol. This method is optimized for detecting nitro-aromatic amines.[1][2]

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol:Water (50:50) with 0.1% Formic Acid.[1][2][5]

  • Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or LC injection.

  • Validation Step: Ensure the solution is yellow (characteristic of nitro-anilines).[1][2] If colorless, check for reduction of the nitro group (impurity).

LC-MS/MS Parameters
ParameterSettingRationale
Ionization Source ESI Positive (+)Basic piperidine nitrogen protonates readily (

).[1][2]
Capillary Voltage 3.5 kVStandard for small molecules to prevent in-source fragmentation.[1][2]
Cone Voltage 30 VSufficient to decluster but preserve the parent ion m/z 237.[2]
Collision Energy (CE) 15 - 35 eV Ramp CE is critical.[1][2] Low CE (15 eV) preserves the m/z 191 fragment; High CE (35 eV) maximizes the m/z 86 diagnostic ion.[1][2]
Column C18 Reverse PhaseRetains the hydrophobic aromatic core.[2]
Mobile Phase A:

+ 0.1% FAB: MeCN + 0.1% FA
Acidic pH ensures full protonation of the piperidine.[2]
Data Interpretation Checklist

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 1-(4-Nitrophenyl)piperidine (Comparator). NIST Standard Reference Database.[1][2] Available at: [Link][1][2]

  • MDPI. Synthesis and Characterization of 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank 2023.[1][2] Available at: [Link][1][2]

  • MassBank. ESI-MS/MS Spectra of Piperidine Derivatives. MassBank EU Record.[1][2] Available at: [Link][1][2]

Sources

Comprehensive Guide: IR Spectroscopy Analysis of Nitro and Methoxy Groups in Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the spectroscopic characterization of piperidine derivatives bearing nitro (


) and methoxy (

) substituents. In drug development, these functional groups are critical pharmacophores—nitro groups often serving as metabolic handles or electron-withdrawing modulators, and methoxy groups as hydrogen-bond acceptors influencing solubility and lipophilicity.

This analysis compares the infrared (IR) vibrational signatures of these groups, establishing a protocol to distinguish them within the complex "fingerprint" of the piperidine scaffold. We further compare IR spectroscopy against orthogonal techniques (NMR, Raman) to validate its utility in rapid quality control (QC) and structural confirmation.

Theoretical Framework: Vibrational Signatures[1][2][3][4][5]

The piperidine ring (a saturated hexahydropyridine) presents a specific vibrational background—primarily C-H stretching (


) and ring deformations (

). To successfully identify substituents, one must isolate their characteristic bands from this scaffold noise.
The Nitro Group ( )

The nitro group is a strong dipole with two identical N-O bonds resonating between single and double bond character. This symmetry creates two distinct, high-intensity stretching vibrations that are diagnostic.

  • Asymmetric Stretch (

    
    ):  The dipole moment change is large, resulting in a strong band.
    
  • Symmetric Stretch (

    
    ):  Slightly weaker but sharp.
    
The Methoxy Group ( )

The methoxy group introduces C-O-C linkages. Its signature is often complicated by the piperidine ring's own C-N and C-C vibrations.

  • C-O Stretching: The most prominent feature, often appearing as a strong doublet or broad band in the fingerprint region.

  • C-H Stretching: The methyl C-H stretch is distinct from the methylene (

    
    ) stretches of the piperidine ring.
    

Comparative Analysis: Peak Assignments

The following table synthesizes experimental data for distinguishing nitro and methoxy groups attached to a piperidine scaffold (often via an aromatic linker, as seen in agents like Donepezil derivatives or synthetic intermediates like 1-(2,5-dimethoxy-4-nitrophenyl)piperidine).

Table 1: Diagnostic IR Peaks for Nitro vs. Methoxy Substituents
FeatureNitro Group (

)
Methoxy Group (

)
Piperidine Scaffold (Interference)
Primary Diagnostic 1550 -- 1475 cm⁻¹ (Asymmetric Stretch)1275 -- 1200 cm⁻¹ (Asymmetric C-O-C)1470 -- 1440 cm⁻¹ (

Scissoring)
Secondary Diagnostic 1360 -- 1290 cm⁻¹ (Symmetric Stretch)1075 -- 1020 cm⁻¹ (Symmetric C-O-C)1150 -- 1000 cm⁻¹ (C-N Stretch)
Tertiary Diagnostic ~870 cm⁻¹ (C-N Stretch)2835 -- 2815 cm⁻¹ (C-H Stretch, Methyl)2950 -- 2850 cm⁻¹ (C-H Stretch, Ring)
Intensity Strong, SharpStrong (C-O), Weak (C-H)Medium to Strong
Key Differentiator The 1500+ cm⁻¹ band is unique to Nitro; Methoxy lacks high-energy bands here.[1]The 2835 cm⁻¹ shoulder is subtle but specific to

vs ring

.
N-H stretch (3300-3500) present only if N is unsubstituted.
Analyzing Overlaps & Shifts
  • Electronic Effects: If the nitro group is conjugated to an aromatic ring attached to the piperidine, the asymmetric stretch shifts to lower wavenumbers (~1520 cm⁻¹) due to resonance.

  • The "Fingerprint" Trap: The region 1000–1300 cm⁻¹ is crowded. The piperidine C-N stretch (~1100 cm⁻¹) overlaps with the symmetric methoxy C-O stretch. Solution: Rely on the Nitro asymmetric peak (1500 region) and the Methoxy asymmetric peak (1250 region) for confirmation.

Experimental Protocol: ATR-FTIR Workflow

Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets for piperidine derivatives due to speed and lack of moisture interference (hygroscopicity of KBr can obscure the 3000-3500 cm⁻¹ region).

Workflow Diagram

IR_Workflow Start Sample Preparation Clean Clean Crystal (Isopropanol/MeOH) Start->Clean Background Acquire Background (Air) Clean->Background Load Load Sample (Solid/Oil) Background->Load Press Apply Pressure (High Clamp Force) Load->Press Scan Acquire Spectrum (4000-600 cm⁻¹, 32 scans) Press->Scan Process Post-Processing (Baseline Corr., ATR Corr.) Scan->Process Analyze Peak Picking & Assignment Process->Analyze

Figure 1: Standardized ATR-FTIR workflow for solid or oily piperidine derivatives.

Step-by-Step Methodology
  • Instrument Setup:

    • Ensure the ATR crystal (Diamond or ZnSe) is chemically clean.

    • Set resolution to 4 cm⁻¹ and accumulation to 32 or 64 scans to improve Signal-to-Noise (S/N) ratio.

  • Background Collection:

    • Collect an air background immediately before sampling to subtract atmospheric

      
       (2350 cm⁻¹) and 
      
      
      
      vapor.
  • Sample Loading:

    • Solids: Place ~2-5 mg of the piperidine derivative on the crystal center.

    • Oils: Use a capillary tube to deposit a thin film.

  • Compression (Critical Step):

    • For solids, lower the pressure clamp until the force indicator usually reads ~80-100N. Good contact is essential for the evanescent wave to penetrate the sample.[2]

  • Acquisition & Cleaning:

    • Monitor the live preview.[3] Look for the C-H stretch region (2900 cm⁻¹) to verify contact.

    • After scanning, clean with methanol. Caution: Piperidine derivatives can be sticky; ensure no residue remains.

Decision Logic for Structural Confirmation

When analyzing a spectrum of an unknown derivative, use this logic tree to confirm the presence of Nitro or Methoxy groups.

Decision_Tree Start Start: Analyze Spectrum (4000 - 600 cm⁻¹) CheckNitro Check 1500-1550 cm⁻¹ (Strong Band?) Start->CheckNitro NitroConfirmed Nitro Group Present (Confirm with 1350 cm⁻¹) CheckNitro->NitroConfirmed Yes CheckMethoxy Check 1200-1275 cm⁻¹ (Strong Band?) CheckNitro->CheckMethoxy No NitroConfirmed->CheckMethoxy MethoxyPossible Methoxy Likely (Check 2835 cm⁻¹ shoulder) CheckMethoxy->MethoxyPossible Yes NoMethoxy Likely C-N / C-C Ring Vibration CheckMethoxy->NoMethoxy No CheckShoulder Shoulder at 2835 cm⁻¹? MethoxyPossible->CheckShoulder MethoxyConfirmed Methoxy Group Confirmed CheckShoulder->MethoxyConfirmed Yes CheckShoulder->NoMethoxy No

Figure 2: Logic gate for distinguishing Nitro and Methoxy signals in piperidine derivatives.

Performance Comparison: IR vs. Alternatives

While IR is excellent for functional group identification, it lacks the structural resolution of NMR.

FeatureIR Spectroscopy 1H NMR Spectroscopy Raman Spectroscopy
Primary Utility Functional Group ID (

,

,

)
Exact Connectivity & IntegrationSymmetric Bonds (

,

)
Nitro Detection Excellent. Distinct, isolated peaks.Indirect (deshielding of adjacent protons).Strong symmetric stretch (often stronger than IR).
Methoxy Detection Good. C-O stretch is strong but overlaps.Superior. Distinct singlet at 3.8 ppm.Weak.
Sample Prep Minimal (ATR). < 2 mins.Dissolution in deuterated solvent. ~15 mins.Minimal (Solid/Liquid).[3] Fluorescence issues.
Cost/Time Low / Real-time.High / Batch processing.Medium / Real-time.[3]

References

  • NIST Chemistry WebBook. Piperidine IR Spectrum. National Institute of Standards and Technology.[4] Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Available at: [Link]

  • Specac. Interpreting Infrared Spectra: A Practical Guide. Available at: [Link]

  • University of Colorado Boulder. Nitro Groups: IR Spectroscopy Tutorial. Available at: [Link]

  • ResearchGate. FTIR spectra of 2,5-dimethoxy-4-nitro-N-(methoxybenzyl)phenethylamine derivatives. (Example of Nitro/Methoxy coexistence). Available at: [Link]

  • AZoM. Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Available at: [Link]

Sources

Comparative Reactivity Profile: 1-(2-Methoxy-4-nitrophenyl)piperidine vs. 1-(4-nitrophenyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between 1-(2-Methoxy-4-nitrophenyl)piperidine (Compound A) and its non-methoxylated analog, 1-(4-nitrophenyl)piperidine (Compound B).

The analysis focuses on the Steric Inhibition of Resonance (SIR) caused by the ortho-methoxy substituent, which fundamentally alters the electronic landscape, synthesis kinetics, and subsequent reactivity of the molecule.

Executive Summary: The Steric-Electronic Trade-off

The core differentiator between these two compounds is not merely the presence of an electron-donating methoxy group, but the steric clash it introduces.

  • 1-(4-nitrophenyl)piperidine (Compound B): A planar, highly conjugated "push-pull" system. The piperidine nitrogen lone pair donates electron density directly into the nitro-aromatic ring, reducing the nitrogen's basicity and increasing the nitro group's electron density.

  • 1-(2-Methoxy-4-nitrophenyl)piperidine (Compound A): The ortho-methoxy group physically obstructs the bulky piperidine ring, forcing it to twist out of the aromatic plane (dihedral angle > 40°). This Steric Inhibition of Resonance (SIR) decouples the nitrogen lone pair from the ring, making the piperidine nitrogen significantly more basic and the nitro group less electron-rich than predicted by simple electronic effects.

Structural & Electronic Analysis

The "Twist" Mechanism (SIR)

In Compound B, the piperidine ring adopts a chair conformation but aligns its nitrogen lone pair parallel to the aromatic


-system to maximize conjugation. In Compound A, the Van der Waals radius of the ortho-methoxy oxygen (approx. 1.52 Å) clashes with the 

-protons of the piperidine ring.

Consequences of De-conjugation:

  • Basicity: The nitrogen in Compound A retains more

    
     character (pyramidal geometry) compared to the flattened 
    
    
    
    -like geometry in Compound B. Consequently, Compound A is more basic (
    
    
    of conjugate acid
    
    
    5.5–6.0) than Compound B (
    
    
    2.5–3.0).
  • UV-Vis Spectra: Compound B exhibits a strong Charge Transfer (CT) band (deep yellow/orange). Compound A shows a hypsochromic shift (blue shift) and reduced extinction coefficient (

    
    ) due to the disrupted orbital overlap.
    
Reactivity Comparison Table
Feature1-(4-nitrophenyl)piperidine (B)1-(2-Methoxy-4-nitrophenyl)piperidine (A)
Synthesis (

) Rate
Fast. Activated by para-NO

. No steric hindrance.
Slow. Deactivated by e- donating OMe; hindered by ortho-sterics.
Nitrogen Basicity Low. Lone pair delocalized into ring.Moderate. Lone pair localized (SIR effect).
Nitro Reduction Potential Lower (Harder). Ring is electron-rich from N-donation.Higher (Easier). Less N-donation reaches the nitro group.
Solubility Moderate in organic solvents; poor in acid.Higher solubility in dilute acid (due to basicity).
Metabolic Liability Nitro reduction; Ring hydroxylation.O-Demethylation (CYP450); Nitro reduction.

Experimental Protocols

Synthesis via Nucleophilic Aromatic Substitution ( )

The formation of Compound A requires more vigorous conditions due to the deactivating nature of the methoxy group.

Reagents:

  • Substrate A: 1-Chloro-2-methoxy-4-nitrobenzene (CAS: 10298-80-3)

  • Substrate B: 1-Chloro-4-nitrobenzene (CAS: 100-00-5)

  • Nucleophile: Piperidine (3.0 equivalents)

  • Solvent: DMF (Dimethylformamide) or DMSO (for Compound A); Ethanol (for Compound B).

  • Base: Potassium Carbonate (

    
    )[1]
    

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of the Chloro-nitrobenzene substrate in 15 mL of solvent.

  • Addition: Add finely ground anhydrous

    
     (15 mmol) followed by Piperidine (30 mmol).
    
  • Reaction:

    • For Compound B: Heat to 80°C for 2-4 hours . (Monitoring: TLC shows rapid conversion).

    • For Compound A: Heat to 120°C for 12-18 hours . The ortho-methoxy group hinders attack, and the electron-rich ring repels the nucleophile.

  • Workup: Pour the reaction mixture into 100 mL ice-water.

    • Compound B precipitates immediately as a yellow solid. Filter and wash with water.

    • Compound A may form an oil due to lower melting point and impurities. Extract with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water (9:1).

Catalytic Hydrogenation (Nitro Reduction)

Reducing the nitro group yields the corresponding aniline, a common step in drug synthesis.

Warning: The aniline derivative of Compound A is an electron-rich o-anisidine derivative, which is prone to rapid oxidation (browning) in air.

  • Dissolution: Dissolve 5 mmol of the nitro-compound in 40 mL Methanol.

  • Catalyst: Add 10 wt% Pd/C (50 mg).

  • Hydrogenation: Purge with

    
     gas (balloon pressure is sufficient) and stir vigorously at RT.
    
    • Compound B: Complete in < 2 hours.

    • Compound A: May require 4-6 hours. The twisted conformation can impede adsorption onto the catalyst surface.

  • Isolation: Filter through a Celite pad under an inert atmosphere (

    
    ) if possible. Evaporate solvent immediately to obtain the amine.
    

Mechanistic Visualization

Synthesis & Steric Inhibition Pathway

The following diagram illustrates the kinetic difference in synthesis and the structural consequence (SIR).

ReactivityComparison cluster_0 Compound B (Standard) cluster_1 Compound A (Hindered) B_Start 1-Chloro-4-nitrobenzene B_TS Meisenheimer Complex (Stabilized, Low Sterics) B_Start->B_TS Fast SNAr (Low Ea) B_Prod 1-(4-nitrophenyl)piperidine (Planar, Conjugated) B_TS->B_Prod -HCl A_Prod 1-(2-Methoxy-4-nitrophenyl) piperidine (Twisted, De-conjugated) B_Prod->A_Prod Effect of Ortho-OMe: 1. Steric Inhibition of Resonance 2. Increased N-Basicity A_Start 1-Chloro-2-methoxy- 4-nitrobenzene A_TS Meisenheimer Complex (Destabilized by Ortho-OMe) A_Start->A_TS Slow SNAr (High Ea, Steric Clash) A_TS->A_Prod -HCl

Figure 1: Comparative synthesis pathway showing the kinetic barrier introduced by the ortho-methoxy group and the resulting structural conformation.

References

  • Synthesis and Properties of Nitro-Aryl Piperidines Source: Sigma-Aldrich / Merck Product Sheet (CAS 118450-89-8)
  • Mechanisms of Nucleophilic Arom

    
    ) 
    
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Steric Inhibition of Resonance in Ortho-Substituted Anilines Source: Journal of Organic Chemistry (General Principle Reference) Context: Explains the twisting of bulky amino groups when ortho-substituents are present, leading to "decoupling" of the lone pair.
  • Reduction of Nitro Groups: Methodologies

    • Source: BenchChem Application Notes[2]

Sources

Comparative Guide: Structural and Synthetic Profiling of 1-(2-Methoxy-4-nitrophenyl)piperidine vs. Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1-(2-Methoxy-4-nitrophenyl)piperidine and its key regioisomers. It is designed for medicinal chemists and process engineers optimizing Nucleophilic Aromatic Substitution (


) workflows or conducting Structure-Activity Relationship (SAR) studies.[1]

Executive Summary & Chemical Significance

1-(2-Methoxy-4-nitrophenyl)piperidine (Target Compound) is a trisubstituted benzene derivative synthesized via


.[1] It serves as a critical model system for understanding the interplay between steric hindrance  (ortho-methoxy) and electronic activation  (para-nitro) in drug synthesis.[1]

In pharmaceutical development, this scaffold acts as a core pharmacophore for various antifungal agents and antipsychotics. Its performance—defined by synthetic yield, metabolic stability, and binding affinity—varies drastically when compared to its regioisomers. This guide compares the Target Compound against its three primary isomers:

  • Isomer A (Target): 1-(2-Methoxy-4-nitrophenyl)piperidine[1][2][3][4]

  • Isomer B (Ortho-Nitro): 1-(4-Methoxy-2-nitrophenyl)piperidine[1]

  • Isomer C (Meta-Methoxy): 1-(3-Methoxy-4-nitrophenyl)piperidine[1]

  • Isomer D (Meta-Nitro): 1-(2-Methoxy-5-nitrophenyl)piperidine[1]

Structural & Electronic Dynamics

The performance of these isomers is dictated by the position of the Nitro (


) and Methoxy (

) groups relative to the Piperidine ring.[1]
Electronic Activation ( Reactivity)

The synthesis of these molecules relies on the displacement of a halogen (leaving group) by piperidine. The rate is controlled by the ability of the ring to stabilize the Meisenheimer Complex intermediate.

IsomerStructure DescriptionElectronic EffectSynthetic Reactivity (Predicted)
Target (A) 2-OMe, 4-NO

Activated: p-NO

stabilizes the negative charge via resonance.[1]
High: Fast reaction, though slightly retarded by o-OMe sterics.[1]
Isomer B 4-OMe, 2-NO

Highly Activated: o-NO

provides strong inductive withdrawal close to the reaction center.[1]
Moderate-High: o-NO

is bulky, creating significant steric hindrance for the incoming piperidine.[1]
Isomer C 3-OMe, 4-NO

Activated: p-NO

activation. m-OMe has minimal steric impact.[1]
Highest: Optimal balance of electronic activation and low steric hindrance.[1]
Isomer D 2-OMe, 5-NO

Deactivated: m-NO

cannot stabilize the Meisenheimer complex via resonance.[1]
Poor/Fail: Requires forcing conditions (high heat, strong base) or metal catalysis (Buchwald-Hartwig).[1]
Steric Conformation[1]
  • Target (A): The ortho-methoxy group forces the piperidine ring to twist out of coplanarity with the benzene ring. This reduces conjugation of the nitrogen lone pair, potentially increasing the basicity of the piperidine nitrogen compared to Isomer C.

  • Isomer B: The ortho-nitro group is physically larger than a methoxy group.[1] This creates a "molecular lock," severely restricting rotation and often leading to atropisomerism in low-temperature NMR studies.

Experimental Visualization: Synthesis & Isomerism

The following diagram illustrates the divergent synthetic pathways and the mechanistic logic determining the formation of the Target vs. its isomers.

SNAr_Pathways Precursor Starting Material (Fluoronitroanisole Isomers) Path_A Path A: 1-Fluoro-2-methoxy-4-nitrobenzene (Para-Nitro Activation) Precursor->Path_A Isomer Selection Path_B Path B: 1-Fluoro-4-methoxy-2-nitrobenzene (Ortho-Nitro Activation) Precursor->Path_B Path_D Path D: 1-Fluoro-2-methoxy-5-nitrobenzene (Meta-Nitro Deactivation) Precursor->Path_D Meisenheimer Meisenheimer Complex (Transition State) Path_A->Meisenheimer + Piperidine (60°C, K2CO3) Path_B->Meisenheimer + Piperidine Isomer_D ISOMER D No Reaction / Trace (Requires Pd-Catalysis) Path_D->Isomer_D SNAr Fails (No Resonance Stabilization) Target TARGET PRODUCT 1-(2-Methoxy-4-nitrophenyl)piperidine Yield: >85% Meisenheimer->Target - F⁻ (Fast) Isomer_B ISOMER B 1-(4-Methoxy-2-nitrophenyl)piperidine Yield: 60-75% (Steric loss) Meisenheimer->Isomer_B - F⁻ (Slower)

Figure 1: Mechanistic divergence in the synthesis of regioisomers. Note the failure of Path D under standard SNAr conditions due to the meta-nitro positioning.

Detailed Characterization Protocols

Distinguishing these isomers requires precise spectroscopic analysis.[1] The ortho vs. meta positioning of substituents creates distinct NMR signatures.

Comparative NMR Profiling ( H NMR, 400 MHz, CDCl )
FeatureTarget (2-OMe, 4-NO

)
Isomer B (4-OMe, 2-NO

)
Isomer C (3-OMe, 4-NO

)
H-3 (Aromatic) Doublet (J~2.5 Hz) Appears as a singlet-like peak.[1] Shielded by adjacent OMe, deshielded by NO

.
Doublet (J~9 Hz) Ortho-coupled to H-4.Doublet (J~9 Hz) Ortho-coupled to H-2.
H-6 (Ortho to Pip) Doublet (J~9 Hz) Shifted upfield (~6.9 ppm) due to electron donation from Piperidine N.Doublet (J~2.5 Hz) Meta-coupled.[1]Doublet (J~2.5 Hz) Isolated by substituents.
Methoxy (-OCH

)
Singlet (~3.95 ppm) Slightly downfield due to ortho-N induction.[1]Singlet (~3.85 ppm) Typical para-methoxy shift.Singlet (~3.92 ppm)
Standardized Synthesis Protocol (Target Compound)

Use this protocol to validate the synthesis of the Target Compound with high purity.

Reagents:

  • 1-Fluoro-2-methoxy-4-nitrobenzene (1.0 equiv)[1]

  • Piperidine (1.2 equiv)[1]

  • Potassium Carbonate (

    
    , 1.5 equiv)
    
  • Acetonitrile (ACN, anhydrous)

Workflow:

  • Setup: Charge a round-bottom flask with 1-fluoro-2-methoxy-4-nitrobenzene (500 mg) and ACN (10 mL).

  • Addition: Add

    
     (powdered) followed by the dropwise addition of Piperidine. Note: Exotherm is possible.[1]
    
  • Reaction: Heat to 60°C for 2-4 hours. Monitor via TLC (Mobile Phase: 20% EtOAc in Hexanes).

    • Target Rf: ~0.45 (Yellow spot).

    • Starting Material Rf: ~0.60.[1]

  • Workup: Cool to RT. Dilute with water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate. Recrystallize from hot Ethanol to yield yellow needles.[1]
    

Quality Control Check:

  • Melting Point: 88-92°C (Target) vs. 188-192°C (Isomer analogs often melt higher due to symmetry).[1]

  • Mass Spec (ESI): Calc. for

    
    .
    

Performance & Application Analysis

When selecting between these isomers for drug development, consider the following performance metrics:

Metabolic Stability (Microsomal Stability)
  • Target (2-OMe): The ortho-methoxy group blocks metabolic attack at the C2 position.[1] However, the para-nitro group is susceptible to reduction by nitroreductases in the liver, converting it to the aniline (a potential genotoxin).

  • Isomer B (4-OMe): The exposed C2/C6 positions are more vulnerable to oxidative metabolism (CYP450 hydroxylation).[1]

Solubility (LogP)
  • Target: Calculated LogP ~2.7. The twist induced by the ortho-methoxy group disrupts crystal packing energy, generally making the Target more soluble in organic solvents than the flatter Isomer C.

Biological Activity (General SAR)

In antifungal pharmacophores (e.g., Posaconazole analogs), the Target (2-OMe, 4-NO


)  motif is often preferred over Isomer B. The ortho-methoxy group acts as a hydrogen bond acceptor that can lock the molecule into a bioactive conformation, whereas the ortho-nitro of Isomer B is too bulky and electron-poor to serve the same function.[1]

References

  • PubChem. 1-(2-Methoxy-4-nitrophenyl)piperidine Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Syeda, T. M., et al. (2023).[2][5] 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine.[1][2][5] Molbank, 2023(4), M1744. Available at: [Link][1][2]

  • Master Organic Chemistry.[1] Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Available at: [Link]

  • Darshan Pharma. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine Intermediate Profile. Available at: [Link]

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A Senior Application Scientist's Guide to X-ray Crystallography of Substituted Nitrophenyl Piperidines: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperidine moiety stands out as a cornerstone of medicinal chemistry, featuring in a multitude of approved therapeutics.[1] When coupled with a nitrophenyl group, this scaffold gives rise to a class of compounds with significant potential across various therapeutic areas. The precise three-dimensional arrangement of atoms within these molecules, dictated by factors such as the substitution pattern on the phenyl ring, is paramount to their biological activity. X-ray crystallography remains the gold standard for unambiguously determining these structures, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.

This guide offers a comprehensive overview of the X-ray crystallographic analysis of substituted nitrophenyl piperidines. It is designed to be a practical resource, not only presenting a comparison of available structural data but also providing detailed, field-proven methodologies for obtaining high-quality crystals and solving their structures.

Comparative Analysis of Substituted Nitrophenyl Piperidine Crystal Structures

The substitution of the nitro group on the phenyl ring, along with other modifications, significantly influences the solid-state conformation and intermolecular interactions of these compounds. Below is a comparative table of crystallographic data for a selection of substituted nitrophenyl piperidine derivatives.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Key Structural Features & Interactions
1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidineC₁₇H₂₅N₃O₂OrthorhombicPbca12.1993(14)8.2012(9)33.453(4)In the solid state, this compound forms one-dimensional chains through intermolecular C-H···O hydrogen bonds.[2]
N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamideC₁₃H₁₇N₃O₃MonoclinicP2₁/c---The piperidine ring is nearly perpendicular to the plane of the nitrophenyl group. The crystal packing is stabilized by C-H···O hydrogen bonds, forming chains of molecules.[3][4]
Piperidinium 4-nitrophenolateC₅H₁₂N⁺·C₆H₄NO₃⁻OrthorhombicP2₁2₁2₁6.867(5)10.121(4)16.497(6)In this salt, the piperidine ring adopts a chair conformation and is protonated at the nitrogen atom. The crystal structure is characterized by N-H···O hydrogen bonds that link the cations and anions into infinite chains.[5]

Experimental Protocols: A Validated Workflow

The acquisition of high-quality X-ray crystallography data is a multi-step process that demands careful execution and an understanding of the underlying principles. This section provides a detailed, self-validating protocol for the synthesis, crystallization, and X-ray diffraction analysis of substituted nitrophenyl piperidines.

Part 1: Synthesis and Purification

The synthesis of nitrophenyl piperidines typically involves a nucleophilic aromatic substitution reaction. The following is a generalized procedure.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate nitro-substituted fluorobenzene or chlorobenzene in a suitable solvent such as toluene.

  • Addition of Piperidine: Add a stoichiometric equivalent or a slight excess of piperidine to the solution.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, the reaction mixture is subjected to an aqueous workup to remove inorganic salts and unreacted starting materials. This often involves extraction with an organic solvent like dichloromethane followed by washing with water and brine.[6]

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[6]

Purification by Recrystallization:

Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.[7][8]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for nitrophenyl piperidines include ethanol, methanol, and ethyl acetate, or mixtures thereof.[9]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, higher-quality crystals. The solution can then be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6][8]

G Purification Workflow for Nitrophenyl Piperidines cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Crude Product SolventSelection Solvent Selection Synthesis->SolventSelection Dissolution Dissolution in Hot Solvent SolventSelection->Dissolution HotFiltration Hot Filtration (optional) Dissolution->HotFiltration Crystallization Slow Cooling & Crystallization Dissolution->Crystallization If no insoluble impurities HotFiltration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Drying Under Vacuum Isolation->Drying PureCrystals High-Purity Crystals Drying->PureCrystals

Caption: A generalized workflow for the purification of substituted nitrophenyl piperidines via recrystallization.

Part 2: Single-Crystal X-ray Diffraction

The goal of this stage is to obtain a high-quality diffraction pattern from a single crystal of the purified compound.

Step-by-Step Data Collection Protocol:

  • Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions. Mount the crystal on a suitable holder, such as a cryoloop.

  • Diffractometer Setup: Place the mounted crystal on the goniometer head of the X-ray diffractometer. Modern diffractometers are equipped with a CCD or CMOS detector and a low-temperature device to minimize radiation damage.[10]

  • Data Collection Strategy: The data collection strategy involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.[5] The strategy should aim for high completeness, resolution, and redundancy of the data.[10]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to correct for experimental factors. This process yields a file containing the Miller indices (h,k,l) and the corresponding integrated intensities for each reflection.

G X-ray Crystallography Workflow cluster_experiment Experimental cluster_computation Computational cluster_result Result Crystal Single Crystal Mounting Crystal Mounting Crystal->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer DataCollection Data Collection Diffractometer->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution (Phasing) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: The workflow for determining a crystal structure from a single crystal.

Part 3: Structure Solution and Refinement

This final stage involves converting the diffraction data into a three-dimensional model of the molecule.

Step-by-Step Structure Solution and Refinement Protocol:

  • Structure Solution: The "phase problem" is the central challenge in X-ray crystallography. For small molecules like nitrophenyl piperidines, direct methods are typically successful in determining the initial phases of the structure factors.[10]

  • Model Building: An initial electron density map is calculated using the solved phases, and a molecular model is built into this map.

  • Structure Refinement: The atomic coordinates and displacement parameters of the model are adjusted to improve the agreement between the calculated and observed diffraction data. This is an iterative process that minimizes the R-factor, a measure of the goodness of fit.[11][12][13]

  • Validation: The final refined structure is validated to ensure its chemical and geometric sensibility. This includes checking bond lengths, bond angles, and torsion angles against known values.

Conclusion

The structural elucidation of substituted nitrophenyl piperidines by X-ray crystallography is a powerful tool for advancing drug discovery programs. A thorough understanding of the molecule's three-dimensional structure and intermolecular interactions provides a rational basis for designing next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. The protocols and comparative data presented in this guide are intended to empower researchers to confidently undertake the crystallographic analysis of this important class of molecules.

References

  • Refinement of Crystal Structures. (n.d.). yetnet. Retrieved March 7, 2024, from [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2008). Data Collection for Crystallographic Structure Determination. In Current Protocols in Protein Science. John Wiley & Sons, Inc. [Link]

  • Phase analysis and structure refinement. (n.d.). RWTH Aachen University. Retrieved March 7, 2024, from [Link]

  • Read, R. J. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58-62. [Link]

  • Li, Y., Wang, H., & Xu, J. (2012). 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2467. [Link]

  • Clegg, W. (2019). Refining X-ray Crystal Structures. Royal Society of Chemistry. [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2013). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 280(24), 6370-6389. [Link]

  • Rigaku. (2017, December 11). Single crystal X-ray analysis - Tips for collection and processing of protein crystal data. AZoM. [Link]

  • Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. (n.d.). NPTEL. Retrieved March 7, 2024, from [Link]

  • Sawyer, D. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center at Carleton College. [Link]

  • Sowmya, N. S., Sampathkrishnan, S., Sudhahar, S., Chakkaravarthi, G., & Mohan Kumar, R. (2014). Crystal structure of piperidinium 4-nitrophenolate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1279–o1280. [Link]

  • Missioui, M., et al. (2025). Crystal structure and Hirshfeld surface analysis of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide (lidocaine analogue). IUCrData, 10(1). [Link]

  • Recrystallization (chemistry). (n.d.). EBSCO. Retrieved March 7, 2024, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 1-(4-nitrophenyl)piperidine. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). 1-(2-nitrophenyl)piperidine. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). 1-(2-Nitrophenyl)piperidine. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). Piperidine, 1-(4-nitrophenyl)-. Retrieved March 7, 2024, from [Link]

  • Missioui, M., et al. (2025). Crystal structure and Hirshfeld surface analysis of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide (lidocaine analogue). IUCrData, 10(1), x250001. [Link]

  • PubChem. (n.d.). 1-(3-Nitrophenyl)piperazine. Retrieved March 7, 2024, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Retrieved March 7, 2024, from [Link]

  • Lasota, J., & Kaczor, A. A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7297. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-(4-Nitrophenyl)piperazine. In NIST Chemistry WebBook. Retrieved March 7, 2024, from [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1620. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.